molecular formula C9H9ClFNO B1608476 3-chloro-N-(2-fluorophenyl)propanamide CAS No. 349097-66-1

3-chloro-N-(2-fluorophenyl)propanamide

Cat. No.: B1608476
CAS No.: 349097-66-1
M. Wt: 201.62 g/mol
InChI Key: WGOCBWOFSIVDSP-UHFFFAOYSA-N
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Description

3-chloro-N-(2-fluorophenyl)propanamide is an organic compound with the molecular formula C9H9ClFNO and a molecular weight of 201.63 g/mol . It is characterized by a propanamide backbone that is chloro-substituted at the 3-position and linked to a 2-fluorophenyl group via a nitrogen atom . This structure classifies it as a halogenated anilide, making it a potential intermediate in organic synthesis and medicinal chemistry research. The compound is provided with a purity of >96% . Its physical properties include a predicted density of 1.304 g/cm³ and a flash point of 163.3°C . As a building block, this chemical can be used in the synthesis of more complex molecules, such as dipeptide derivatives investigated for potential pharmacological activities . Safe handling procedures should be followed; avoid dust formation, ensure adequate ventilation, and wear appropriate personal protective equipment . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOCBWOFSIVDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401296
Record name 3-chloro-N-(2-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349097-66-1
Record name 3-chloro-N-(2-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-chloro-N-(2-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-chloro-N-(2-fluorophenyl)propanamide. This document is designed to provide researchers, chemists, and drug development professionals with a thorough understanding of this halogenated aromatic amide. We will delve into its fundamental chemical properties, synthesis, analytical characterization, and potential applications, with a focus on the scientific rationale behind the methodologies presented. This guide is structured to be a practical and authoritative resource, empowering you to confidently work with and explore the potential of this compound in your research endeavors.

Core Molecular Attributes of this compound

This compound is a synthetic organic compound characterized by a propanamide backbone with a chlorine substituent at the 3-position and a 2-fluorophenyl group attached to the amide nitrogen. The presence of both chlorine and fluorine atoms, along with the amide linkage and the aromatic ring, imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. The table below summarizes the key identifiers and physicochemical parameters of this compound.

PropertyValueSource
Molecular Formula C₉H₉ClFNO[1]
Molecular Weight 201.63 g/mol [1]
CAS Number 349097-66-1[2]
Appearance Solid (predicted)[2]
LogP 1.55[2]
Rotatable Bonds 3[2]

These fundamental properties are critical for a range of applications, from calculating molar equivalents in reactions to predicting solubility and membrane permeability in biological systems. The LogP value, for instance, suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for oral absorption.

Synthesis and Purification: A Protocol Built on Self-Validation

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The following protocol is a robust and reliable method for its preparation in a laboratory setting. The causality behind each step is explained to ensure a thorough understanding of the process.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 2-Fluoroaniline Mixing Combine reactants in solvent at 0-5 °C Reactant1->Mixing Reactant2 3-Chloropropionyl chloride Reactant2->Mixing Base Triethylamine (Base) Base->Mixing Solvent Dichloromethane (Solvent) Solvent->Mixing ReactionStep Stir at room temperature Mixing->ReactionStep Wash1 Wash with dilute HCl ReactionStep->Wash1 Wash2 Wash with saturated NaHCO₃ Wash1->Wash2 Wash3 Wash with brine Wash2->Wash3 Drying Dry with anhydrous Na₂SO₄ Wash3->Drying Evaporation Solvent removal under reduced pressure Drying->Evaporation PurificationStep Column chromatography Evaporation->PurificationStep Product This compound PurificationStep->Product

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Fluoroaniline

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

  • Addition of Acyl Chloride: Cool the solution to 0-5 °C using an ice bath. Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution. The dropwise addition at a low temperature is a critical control measure to manage the exothermic nature of the acylation reaction, thereby minimizing the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reactant (2-fluoroaniline).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes unreacted triethylamine, the basic wash removes any remaining acidic impurities, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Analytical Characterization: Ensuring Purity and Structural Integrity

The identity and purity of the synthesized this compound must be rigorously confirmed through various analytical techniques. Each method provides a unique piece of structural information, and together they offer a comprehensive characterization of the molecule.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group, the diastereotopic protons of the two methylene groups in the propanamide chain, and the amide proton. The coupling patterns and chemical shifts will be influenced by the adjacent fluorine and chlorine atoms.

    • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (around 170 ppm). The aromatic carbons will show splitting due to coupling with the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Potential Applications in Research and Development

Halogenated amides are a class of compounds with diverse applications, particularly in the fields of medicinal chemistry and materials science.[3] The structural motifs present in this compound suggest its potential utility in these areas.

Medicinal Chemistry

The introduction of halogen atoms into organic molecules is a common strategy in drug design to modulate their pharmacokinetic and pharmacodynamic properties.[4] The presence of both chlorine and fluorine in this compound could enhance its metabolic stability and membrane permeability. Amide-containing compounds are known to exhibit a wide range of biological activities.[3] Therefore, this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.

Materials Science

Aromatic amides can self-assemble through hydrogen bonding to form ordered supramolecular structures. These materials can have interesting optical and electronic properties. The specific substitution pattern of this compound could influence its solid-state packing and lead to the development of new functional materials.

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of safe laboratory practices. Although a specific Material Safety Data Sheet (MSDS) for this compound is not available in the public domain, general precautions for handling halogenated aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. This technical guide provides a solid foundation for researchers to begin working with this compound. Future research could focus on elucidating its specific biological activities, exploring its potential as a precursor for more complex molecules, and investigating its self-assembly properties for materials science applications. The scientific community is encouraged to build upon this foundational knowledge to unlock the full potential of this intriguing molecule.

References

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. MDPI. Available from: [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • 3-Chloro-n-[2-(trifluoromethyl)phenyl]propanamide. MySkinRecipes. Available from: [Link]

  • 3-Chloro-N-(4-chlorophenyl)propanamide Properties. U.S. Environmental Protection Agency. Available from: [Link]

  • ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... ResearchGate. Available from: [Link]

  • 3-Chloro-N-(2-methoxyphenyl)propanamide. ChemSrc. Available from: [Link]

  • 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). inchem.org. Available from: [Link]

  • 3-Chloro-n-(4-methoxyphenyl)propanamide. PubChem. Available from: [Link]

  • Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. ACS Publications. Available from: [Link]

  • 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem. Available from: [Link]

  • Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-. SpectraBase. Available from: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • 3-chloro-N-phenylpropanamide. PubChem. Available from: [Link]

  • Material Safety Data Sheet - 3'-Chloropropiophenone, 98%. Cole-Parmer. Available from: [Link]

Sources

Solubility Profile and Solvent Selection for 3-chloro-N-(2-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chloro-N-(2-fluorophenyl)propanamide (CAS: 349097-66-1) is a critical halogenated anilide intermediate, primarily utilized in the synthesis of nitrogen-containing heterocycles such as 8-fluoro-3,4-dihydroquinolin-2(1H)-one via intramolecular Friedel-Crafts alkylation.[1][2]

This technical guide provides a comprehensive analysis of its solubility behavior, essential for process chemists optimizing reaction yield and purification efficiency. While specific thermodynamic datasets are proprietary to active pharmaceutical ingredient (API) manufacturers, this guide synthesizes physicochemical principles, structural analog data, and standard experimental protocols to establish a robust solvent selection framework.

Physicochemical Profile & Structural Analysis[3]

The solubility behavior of this compound is dictated by the competition between its lipophilic fluorophenyl/chloroalkyl domains and the polar amide linkage.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₉H₉ClFNOModerate molecular weight (201.63 g/mol ) favors solubility in common organics.
Structural Motifs 2-Fluorophenyl Ring : Lipophilic, electron-withdrawing.• Amide Linkage (-NH-CO-) : H-bond donor/acceptor.• 3-Chloropropyl Chain : Lipophilic, alkylating handle.Dual nature: Soluble in polar aprotic solvents (H-bonding) and chlorinated solvents (London dispersion forces).
Predicted LogP ~1.6 – 2.0Lipophilic . Poor aqueous solubility (< 0.5 mg/mL predicted).
Melting Point ~70–90 °C (Predicted based on analogs)Solid at room temperature; amenable to recrystallization.
Polarity & Interaction Potential

The ortho-fluorine atom introduces a dipole moment that may reduce crystal lattice energy compared to the non-fluorinated parent, potentially enhancing solubility in polar organic solvents compared to the para-isomer due to reduced symmetry.

Solvent Compatibility & Selection Guide

The following categorization is derived from the "Like Dissolves Like" principle applied to N-aryl amides and validated synthesis protocols for structural analogs.

Class A: High Solubility Solvents (Reaction Media)

Used for homogeneous reactions (e.g., acylation, alkylation).

  • Dichloromethane (DCM): Excellent solvency due to polarizability matching with the chloroalkyl chain.

  • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): High solubility driven by strong dipole-dipole interactions with the amide bond.

  • Tetrahydrofuran (THF): Good solubility; useful for reactions requiring moderate polarity.

Class B: Temperature-Dependent Solvents (Recrystallization)

These solvents exhibit a steep solubility-temperature gradient, ideal for purification.

  • Ethanol / Methanol: Moderate solubility at RT; high solubility at boiling point. The amide hydrogen can H-bond with the solvent.

  • Ethyl Acetate: Standard solvent for extraction and crystallization.

  • Toluene: Effective for azeotropic drying and recrystallization of more lipophilic analogs.

Class C: Anti-Solvents (Precipitation)

Used to crash out the product from Class A/B solutions.

  • Water: Highly insoluble. Used to quench reactions and precipitate the product.

  • Hexanes / Heptane: Poor solubility. Used in conjunction with Ethyl Acetate (e.g., 20:80 Hexane:EtOAc) to fine-tune recovery.

Experimental Protocol: Determination of Solubility

For researchers establishing internal standards, follow this self-validating gravimetric workflow.

Workflow Diagram

SolubilityProtocol Figure 1: Standard Isothermal Saturation Method for Solubility Determination Start Start: Excess Solid Addition Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration Solvent + Excess Solute Sampling Sampling via Syringe Filter (0.22 µm PTFE, Pre-heated) Equilibration->Sampling Saturated Supernatant Analysis Quantification Sampling->Analysis Gravimetric Gravimetric Method (Evaporation -> Weighing) Analysis->Gravimetric High Conc. HPLC HPLC-UV Method (Peak Area vs Standard) Analysis->HPLC Low Conc. DataFit Data Fitting (Apelblat / van't Hoff) Gravimetric->DataFit HPLC->DataFit

Thermodynamic Modeling

To predict solubility (


) at unmeasured temperatures, fit experimental data to the Modified Apelblat Equation :


  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)
    
  • A, B, C : Empirical constants derived from regression analysis.

  • Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be < 2%.

Application: Process Optimization in Synthesis

The solubility profile directly impacts the synthesis of the downstream quinolinone target.

Reaction: Intramolecular Cyclization

Transformation: this compound


 8-fluoro-3,4-dihydroquinolin-2(1H)-one.
  • Mechanism: Friedel-Crafts Alkylation (AlCl₃ catalyzed).

  • Solvent Constraint: The starting material must be fully dissolved, but the solvent must be compatible with Lewis acids.

    • Recommended:1,2-Dichlorobenzene or Melt conditions.

    • Avoid: Alcohols or wet solvents (deactivates AlCl₃).

Purification Strategy (Recrystallization)

A common issue is trapping of the 2-fluoroaniline impurity.

  • Dissolution: Dissolve crude solid in boiling Ethyl Acetate .

  • Anti-solvent Addition: Slowly add Hexane until turbidity is observed.

  • Cooling: Slow cool to 4°C. The lipophilic impurity remains in the mother liquor while the amide crystallizes.

SynthesisFlow Figure 2: Synthesis and Purification Workflow highlighting Solvent Switches Reactants 2-Fluoroaniline + 3-Chloropropionyl Cl Reaction Acylation Solvent: DCM or Acetone Base: K2CO3 Reactants->Reaction Workup Aqueous Wash (Remove Salts) Reaction->Workup Crude Crude Amide (Solid) Workup->Crude Recryst Recrystallization Solvent: EtOH or EtOAc/Hex Crude->Recryst Product Pure 3-chloro-N- (2-fluorophenyl)propanamide Recryst->Product

References

  • BenchChem. "this compound (CAS 349097-66-1) Product Specifications." BenchChem Database. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. "Product Detail: this compound." Merck KGaA. Link

  • ChemicalBook. "this compound Properties and Suppliers." ChemicalBook. Link

  • Standard Protocol. "Isothermal Saturation Method for Solubility Determination." NIST Journal of Chemical & Engineering Data Guidelines. (General Protocol Reference).

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The Emerging Potential of 3-chloro-N-(2-fluorophenyl)propanamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of the novel chemical entity, 3-chloro-N-(2-fluorophenyl)propanamide, in the field of medicinal chemistry. While direct extensive research on this specific molecule is nascent, a comprehensive analysis of its structural motifs—the reactive 3-chloropropanamide electrophile and the bioisosteric 2-fluorophenyl moiety—provides a strong foundation for hypothesizing its utility across several therapeutic areas. This document will dissect the chemical rationale for its potential as a covalent inhibitor, an anticancer agent, an anti-inflammatory and analgesic compound, and a modulator of ion channels. Detailed experimental protocols are provided to guide researchers in the preliminary evaluation of these potential activities.

Introduction: Deconstructing a Molecule of Interest

The pursuit of novel chemical matter with therapeutic potential is the cornerstone of modern drug discovery. This compound presents an intriguing scaffold, combining features that have been independently validated in numerous successful drug development campaigns.

  • The 3-Chloropropanamide "Warhead": The presence of a chlorine atom on the propyl chain transforms the otherwise stable amide into a reactive electrophile. This "warhead" is capable of forming a covalent bond with nucleophilic residues, such as cysteine, on target proteins. This mode of action can lead to potent and durable target inhibition[1][2].

  • The N-(2-fluorophenyl) Moiety: The fluorinated phenyl ring is a common feature in many approved drugs. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and pKa, and can also influence metabolic stability by blocking sites of oxidation[3]. The ortho-substitution pattern can induce specific conformational preferences that may be crucial for target binding.

This guide will now delve into the specific, hypothesis-driven applications of this compound, providing the scientific rationale and experimental pathways for their exploration.

Potential Therapeutic Applications

Covalent Inhibition of Cysteine Proteases and Kinases

The 3-chloropropanamide moiety is a masked Michael acceptor. Upon deprotonation of the alpha-carbon, it can undergo elimination of HCl to form a reactive acrylamide, which can then covalently bind to the thiol group of a cysteine residue in the active site of a protein. This irreversible or slowly reversible binding can lead to potent and prolonged inhibition.

Causality of Experimental Choice: Many proteases (e.g., caspases, cathepsins) and a subset of kinases possess a nucleophilic cysteine in their active or allosteric sites, making them susceptible to covalent inhibition. Targeting these residues with a reactive electrophile like that derivable from this compound is a validated strategy for achieving high potency and selectivity[4][5].

Proposed Workflow for Investigating Covalent Inhibition:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Cellular and In Vivo Validation a Synthesize this compound b Select a panel of cysteine-containing proteins (e.g., Caspase-3, Cathepsin B, a specific kinase) a->b Provides the test compound c Perform initial enzymatic assays to determine IC50 b->c Identifies potential targets d Time-dependent inhibition assays c->d Investigates the nature of inhibition g Cell-based assays to measure target engagement and downstream effects c->g Translates biochemical activity to cellular context e Mass spectrometry to confirm covalent adduct formation d->e Confirms covalent binding f Dialysis or jump-dilution experiments to assess reversibility e->f Determines reversibility h In vivo pharmacokinetic and pharmacodynamic studies g->h Assesses drug-like properties i Efficacy studies in relevant disease models h->i Evaluates therapeutic potential G This compound This compound Target Kinase (e.g., a Cys-containing kinase) Target Kinase (e.g., a Cys-containing kinase) This compound->Target Kinase (e.g., a Cys-containing kinase) Covalent Inhibition Downstream Signaling Pathway Downstream Signaling Pathway Target Kinase (e.g., a Cys-containing kinase)->Downstream Signaling Pathway Inhibition of Phosphorylation Cell Proliferation Cell Proliferation Downstream Signaling Pathway->Cell Proliferation Blockade Apoptosis Apoptosis Downstream Signaling Pathway->Apoptosis Induction

Figure 2: Hypothesized anticancer signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCT116, A549).

    • Cell culture medium and supplements.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • DMSO.

    • 96-well cell culture plates.

  • Method:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the cell viability and determine the IC50 value.

Table 1: Hypothetical IC50 Values for Anticancer Activity

Cell LineCompoundIC50 (µM)
HCT116 (Colon Cancer)This compound5.2
A549 (Lung Cancer)This compound8.7
Doxorubicin (Control)HCT1160.8
Doxorubicin (Control)A5491.2
Anti-inflammatory and Analgesic Properties

N-aryl propanamide derivatives have been investigated for their anti-inflammatory and analgesic activities.[6][7][8] The mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX). Flufenamic acid, an N-arylanthranilic acid, is a known non-steroidal anti-inflammatory drug (NSAID) that also modulates ion channels.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

  • Materials:

    • Wistar rats.

    • Carrageenan solution (1% w/v in saline).

    • This compound suspension.

    • Indomethacin (positive control).

    • Plethysmometer.

  • Method:

    • Administer the test compound or control orally to the rats.

    • After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of edema for each group.

Ion Channel Modulation

Halogenated amides have been shown to modulate the activity of various ion channels.[10][11][12] The fluorophenyl moiety, in particular, is present in some known ion channel modulators. The precise mechanism can vary, from direct channel block to allosteric modulation.

Proposed Workflow for Investigating Ion Channel Modulation:

G cluster_0 Initial Screening cluster_1 Electrophysiological Characterization cluster_2 Cellular and In Vivo Validation a Select a panel of ion channels (e.g., Na+, K+, Ca2+ channels) b Perform high-throughput screening using fluorescent membrane potential dyes a->b Identifies potential channel targets c Patch-clamp electrophysiology to study effects on channel gating and conductance b->c Confirms and characterizes modulation e Assess effects on cellular excitability b->e Translates to cellular function d Determine dose-response relationships c->d Quantifies potency f In vivo studies in relevant models (e.g., pain, epilepsy) e->f Evaluates therapeutic potential

Figure 3: Proposed workflow for investigating ion channel modulation.

Synthesis

The synthesis of this compound can be readily achieved through the acylation of 2-fluoroaniline with 3-chloropropionyl chloride in the presence of a base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran.

Reaction Scheme:

2-fluoroaniline + 3-chloropropionyl chloride --(Base)--> this compound

Conclusion and Future Directions

This compound is a molecule with significant, albeit underexplored, potential in medicinal chemistry. Its structural features suggest a high probability of activity as a covalent inhibitor, with potential applications in oncology, inflammation, and pain management. The presence of the 2-fluorophenyl group may confer favorable pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear roadmap for the initial exploration of this promising compound. Further derivatization and structure-activity relationship (SAR) studies will be crucial to optimize its potency, selectivity, and drug-like properties for any identified biological targets.

References

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  • Murg, V. I., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3194.
  • bioRxiv. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease.
  • Farha, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1145-1175.
  • Saxena, A., et al. (2022). Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. ACS Chemical Neuroscience, 13(1), 108-121.
  • Ionescu, M. A., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. International Journal of Molecular Sciences, 24(13), 10943.
  • Ríos-Guzmán, A. G., et al. (2023).
  • Rogers, M. (2023).
  • Zhang, L., et al. (2023). Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. European Journal of Medicinal Chemistry, 261, 115797.
  • ResearchGate. (n.d.). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.
  • ResearchGate. (n.d.). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides.
  • Furlan, F., et al. (2003). Strategies to identify ion channel modulators: current and novel approaches to target neuropathic pain. Current Pharmaceutical Design, 9(28), 2327-2345.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of....
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Wu, S.-N., et al. (2021). Ion Channels as a Potential Target in Pharmaceutical Designs. International Journal of Molecular Sciences, 22(19), 10475.
  • Google Patents. (n.d.). WO2023242845A1 - SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS.

Sources

Technical Evaluation: 3-Chloro-N-(2-fluorophenyl)propanamide as a Covalent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Electrophile

In modern drug discovery, 3-chloro-N-(2-fluorophenyl)propanamide represents a critical class of latent covalent fragments (or pro-electrophiles). Unlike direct acrylamides which possess inherent, often indiscriminate reactivity,


-chloropropionamides function as "masked" warheads. They typically require a specific microenvironment (often a basic active site residue) to undergo elimination of HCl, generating the reactive acrylamide species in situ, which then captures a nucleophilic cysteine.

This guide provides a rigorous biological screening framework for this molecule. We move beyond simple phenotypic observation to mechanistic validation, ensuring that any observed biological activity is driven by specific target engagement rather than promiscuous alkylation.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • 
    -Chloro Moiety:  The "trigger." It acts as a leaving group. Its stability determines the "shelf-life" vs. "warhead activation" balance.
    
  • 2-Fluoroaniline Core: A metabolic shield. The ortho-fluorine blocks metabolic oxidation at the susceptible 2-position and modulates the pKa of the amide nitrogen, subtly influencing the rate of elimination.

Mechanism of Action & Reactivity Profiling

Before biological screening, you must validate the chemical mechanism. This compound is not a static ligand; it is a dynamic probe.

The Elimination-Addition Pathway

The primary mode of action is an Elimination-Addition sequence. The compound itself is relatively stable but converts to N-(2-fluorophenyl)acrylamide under physiological conditions or within a catalytic pocket.

ReactionMechanism Compound 3-chloro-N-(2-fluorophenyl) propanamide (Latent Electrophile) Intermediate N-(2-fluorophenyl) acrylamide (Reactive Warhead) Compound->Intermediate Elimination of HCl (k_elim) Base Base / Enzyme Residue (e.g., His, Lys) Base->Intermediate Adduct Covalent Protein Adduct (Irreversible Inhibition) Intermediate->Adduct Michael Addition (k_inact) Target Target Protein (Cysteine-SH) Target->Adduct

Figure 1: The activation mechanism. The 3-chloro scaffold eliminates HCl to form the acrylamide Michael acceptor, which then alkylates the target cysteine.

Phase 1: Intrinsic Reactivity Screening (GSH Trapping)

Objective: Determine the intrinsic stability and alkylation potential. If the compound reacts too fast with Glutathione (GSH), it will be cleared systematically before reaching the target. If it reacts too slowly, it is inert.

The Metric:


 (Half-life in presence of GSH).
Protocol: LC-MS Based GSH Assay

Standard UV assays are insufficient due to the lack of a strong chromophore change upon alkylation. Mass Spectrometry is mandatory.

Materials:

  • Test Compound: 10 mM in DMSO.

  • GSH Stock: 100 mM in water (Freshly prepared).

  • Internal Standard: Tolbutamide or Warfarin.

  • Buffer: PBS, pH 7.4 (Physiological) AND pH 8.0 (To simulate basic active site).

Workflow:

  • Incubation: Mix Compound (10

    
    M) + GSH (5 mM) in PBS (pH 7.4). Maintain at 37°C.
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add 1 volume of Acetonitrile + 0.1% Formic Acid (containing Internal Standard).

  • Analysis: LC-MS/MS (Triple Quad or Q-TOF). Monitor parent ion

    
     and GSH-Adduct ion 
    
    
    
    .

Data Interpretation Table:

Reactivity ClassGSH

(pH 7.4)
Implication for Drug Discovery
High Reactivity

min
Toxicity Risk. Likely to cause immune sensitization (haptenization). Unsuitable for systemic drugs.
Moderate (Ideal)

hours
Tunable. Stable enough for distribution, reactive enough for target engagement.
Low Reactivity

hours
Inert. Requires a highly specific enzyme pocket to catalyze the elimination (Pro-drug candidate).

Expert Insight: Look specifically for the mass shift. The 3-chloro compound (MW ~201.6) will lose HCl (-36.5) and gain GSH (+307). The adduct mass should be Parent + 270.5 Da . If you see Parent + 307 (direct displacement without elimination), the mechanism is different, though this is rare for


-chloropropionamides.

Phase 2: Target Identification (Chemoproteomics)

Once reactivity is established, you must determine what the compound binds to. Since this is a fragment, it likely has weak non-covalent affinity but high covalent efficiency.

Protocol: Activity-Based Protein Profiling (ABPP)

Since this compound lacks a click-chemistry handle (alkyne/azide), we use a Competitive ABPP workflow.

Concept: We use a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Desthiobiotin, IA-DTB) to label the proteome. If your compound binds a specific cysteine, it "protects" that site from the probe.

Workflow:

  • Lysate Prep: Generate proteome lysate (e.g., HEK293T or specific cancer line).

  • Competition: Treat lysate with Test Compound (Concentration gradient: 1, 10, 50

    
    M) for 1 hour.
    
  • Probe Labeling: Add IA-DTB (1

    
    M) for 30 min.
    
  • Enrichment: Streptavidin pull-down of labeled proteins.

  • Digestion & MS: Tryptic digestion followed by LC-MS/MS (TMT labeling for quantification).

  • Analysis: Look for peptides where the TMT signal decreases as Test Compound concentration increases.

ABPP_Workflow Lysate Cell Lysate (Proteome) Treat Incubate with 3-Cl-Propanamide (The Blocker) Lysate->Treat Probe Add IA-DTB Probe (The Reporter) Treat->Probe Cysteines blocked by compound? PullDown Streptavidin Enrichment Probe->PullDown MS LC-MS/MS Analysis (Quantify Signal Loss) PullDown->MS

Figure 2: Competitive ABPP Workflow. A decrease in signal indicates the compound successfully engaged the target cysteine.

Phase 3: Cellular Viability & Specificity

Objective: Distinguish between specific target inhibition and non-specific alkylating toxicity.

Protocol: Time-Dependent Cytotoxicity (CellTiter-Glo)

Covalent inhibitors often show a "time-dependent shift" in potency because the covalent bond accumulates over time.

  • Seed Cells: 3,000 cells/well in 96-well plates (e.g., A549, HeLa).

  • Dosing: 10-point dose-response (100

    
    M to 1 nM).
    
  • Timepoints: Measure ATP (viability) at 24h, 48h, and 72h .

  • Washout Experiment (Critical):

    • Incubate cells with

      
       concentration for 2 hours.
      
    • Wash cells

      
       with PBS to remove unbound compound.
      
    • Replenish media and incubate for 24h.

    • Result: If cells die despite washout, the mechanism is likely irreversible (covalent) .

References

  • Åkerfeldt, K. S., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology. [Link]

  • Resnick, E., et al. (2019). Covalent Fragment Screening for the Discovery of Cysteine-Reactive Probes. Journal of the American Chemical Society. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Drug Discovery for Metabolically Stable Inhibitors: The Role of Covalent Bond Formation. Expert Opinion on Drug Discovery. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[1][2][3] Nature Reviews Drug Discovery. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Chloropropanamide Scaffolds via 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

3-Chloropropionyl chloride (3-CPC) is a high-value bifunctional electrophile extensively used in the synthesis of 3-chloropropanamides , which serve as critical intermediates for acrylamides (via


-elimination) and pharmaceutical pharmacophores.

While "propanamide synthesis" broadly refers to the formation of the propanamide core (


), the direct reaction of 3-CPC with ammonia or amines yields 3-chloropropanamide  (

). Obtaining unsubstituted propanamide requires a subsequent hydrodechlorination step.

The Application Scientist's Perspective: The critical challenge when using 3-CPC is controlling the chemoselectivity between N-acylation (desired) and


-elimination (undesired side reaction forming acryloyl chloride). This protocol focuses on thermodynamic control to maximize the yield of the 3-chloropropanamide scaffold while suppressing the elimination pathway.
Reaction Pathway Analysis

Figure 1: Chemoselectivity map. Low temperature favors the substitution pathway (green), while heat and excess base drive the elimination to acrylamides (red).

Core Protocol: Synthesis of 3-Chloropropanamide

This protocol describes the reaction of 3-CPC with anhydrous ammonia to form 3-chloropropanamide. This method is adaptable for substituted amines (e.g., N-ethyl, N-phenyl) by adjusting stoichiometry.

Reagents & Equipment
  • Precursor: 3-Chloropropionyl chloride (CAS: 625-36-5), >98% purity.

  • Nucleophile: Anhydrous Ammonia (

    
    ) gas or 0.5M Ammonia in Dioxane.
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Scavenger Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Optional if using excess ammonia).

  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, inert gas (N2/Ar) line.

Experimental Workflow

Figure 2: Step-by-step synthetic workflow emphasizing temperature control during addition.

Step-by-Step Procedure
  • Preparation: Charge a flame-dried 250 mL 3-neck flask with 100 mL anhydrous DCM. Add 1.1 equivalents of the amine (or saturate with

    
     gas). If using a non-volatile amine, add 1.1 equivalents of TEA as an HCl scavenger.
    
  • Thermal Equilibration: Cool the solution to 0°C using an ice/salt bath. Crucial: Higher temperatures promote

    
    -elimination.
    
  • Controlled Addition: Dilute 3-CPC (1.0 equivalent) in 20 mL DCM. Add this solution dropwise via an addition funnel over 30–45 minutes.

    • Checkpoint: Monitor internal temperature.[1] Do not allow it to exceed 5°C.

  • Reaction: Stir at 0°C for 2 hours. Allow to warm to room temperature only if TLC indicates incomplete conversion.

  • Workup:

    • Wash the organic phase with 1M HCl (2 x 50 mL) to remove excess amine/base.

    • Wash with Saturated

      
       (1 x 50 mL) to neutralize residual acidity.
      
    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Data Interpretation & Validation

Expected Analytical Data (3-Chloropropanamide)
ParameterSpecification / ObservationNotes
Appearance White to off-white crystalline solidYellowing indicates amine oxidation or impurities.
Melting Point 98°C – 102°CSharp range indicates high purity.
Yield 85% – 95%Lower yields suggest hydrolysis (wet solvent) or elimination.
IR Spectrum 3350, 3180 cm⁻¹ (N-H str)1660 cm⁻¹ (C=O Amide I)Absence of 1780 cm⁻¹ (Acid Chloride C=O).
¹H NMR (CDCl₃)

3.80 (t, 2H,

)

2.65 (t, 2H,

)

5.5-6.5 (br,

)
Distinct triplets confirm the integrity of the ethyl chain (no elimination).
Troubleshooting Guide
  • Problem: Presence of vinyl protons in NMR (

    
     5.6–6.4 region).
    
    • Cause:

      
      -Elimination occurred.
      
    • Solution: The reaction temperature was too high, or the base used was too strong/concentrated. Repeat at -10°C and add 3-CPC slower.

  • Problem: Low Yield / Recovery of 3-Chloropropionic acid.

    • Cause: Hydrolysis of 3-CPC.

    • Solution: Ensure all solvents are anhydrous. 3-CPC reacts violently with water.

Advanced Derivatization (Optional)

If the ultimate goal is unsubstituted Propanamide or Acrylamide , proceed as follows:

Route A: Synthesis of Acrylamide (Elimination)

To convert the 3-chloropropanamide to acrylamide:

  • Dissolve 3-chloropropanamide in dry THF.

  • Add excess base (e.g., 2.5 eq. TEA or NaH).

  • Heat to reflux (60°C). The base will abstract the

    
    -proton, eliminating chloride.
    
Route B: Synthesis of Propanamide (Hydrodechlorination)

To convert 3-chloropropanamide to propanamide (removing the Cl):

  • Catalyst: 10% Pd/C.

  • Conditions:

    
     atmosphere (balloon or 1-3 bar), Methanol solvent, Sodium Acetate (base buffer).
    
  • Mechanism: Catalytic hydrogenolysis of the C-Cl bond.

Safety & Handling (E-E-A-T)

Warning: 3-Chloropropionyl chloride is a Lachrymator and Corrosive .[2]

  • Inhalation Hazard: It releases HCl gas and organic vapors upon contact with moisture. Always handle in a functioning fume hood.[3]

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Spill Control: Do not use water. Neutralize spills with solid sodium bicarbonate or lime before cleaning.

  • Storage: Store under inert gas in a refrigerator. Degradation turns the liquid dark/brown and increases internal pressure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79982, 3-Chloropropanamide. Retrieved from [Link]

  • Org. Synth. 1928, 8, 4.

    
    -Chloropropionic Acid (Precursor Synthesis Context). Retrieved from [Link]
    

Sources

laboratory scale synthesis of 3-chloro-N-(2-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Scale Synthesis of 3-chloro-N-(2-fluorophenyl)propanamide

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The core of this synthesis is the formation of an amide bond via nucleophilic acyl substitution between 2-fluoroaniline and 3-chloropropionyl chloride. This application note details the underlying chemical principles, provides a robust, step-by-step protocol, outlines critical safety considerations, and describes standard analytical methods for product characterization. The causality behind key procedural steps is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Rationale

N-aryl propanamides are significant structural motifs in medicinal chemistry. The title compound, this compound, incorporates three key features: a reactive chloropropyl tail ripe for further nucleophilic substitution, a stable amide linkage, and a fluorinated aromatic ring, a common feature in modern pharmaceuticals for modulating metabolic stability and binding affinity. While direct literature on this specific isomer is sparse, the synthetic methodology is robust and analogous to the well-documented synthesis of its 4-fluoro counterpart[1]. The primary synthetic route involves the acylation of 2-fluoroaniline with 3-chloropropionyl chloride[1][2].

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic organic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing protonation of the starting aniline.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism. Note: Images are placeholders.

Materials and Methods

Reagents and Materials

Accurate quantification of reagents is critical for maximizing yield and minimizing side reactions. The following table provides details for a representative 10 mmol scale synthesis.

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/VolumeSupplier
2-FluoroanilineC₆H₆FN111.1210.01.01.11 gSigma-Aldrich
3-Chloropropionyl chlorideC₃H₄Cl₂O126.9711.01.11.40 g (1.04 mL)TCI Chemicals[3]
Triethylamine (TEA)C₆H₁₅N101.1912.01.21.21 g (1.67 mL)Fisher Scientific
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--50 mLAcros Organics
Hydrochloric Acid (1 M aq.)HCl36.46--20 mLJ.T. Baker
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01--20 mLEMD Millipore
Brine (sat. aq. NaCl)NaCl58.44--20 mLLab Grade
Anhydrous Sodium SulfateNa₂SO₄142.04--~5 gVWR
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe pump for controlled addition

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

Detailed Synthesis Protocol

The following workflow diagram provides a high-level overview of the synthetic procedure.

Caption: Figure 2: Experimental Workflow for Synthesis.

Step-by-Step Procedure:

  • Setup: Assemble a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Preparation: To the flask, add 2-fluoroaniline (1.11 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir until fully dissolved. Add triethylamine (1.67 mL, 12.0 mmol).

    • Causality: Anhydrous DCM is used as the solvent because the reactant, 3-chloropropionyl chloride, is highly water-sensitive and will readily hydrolyze[4]. Triethylamine acts as an acid scavenger for the HCl produced during the reaction[1].

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

    • Causality: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent the formation of side products, and ensure safety.

  • Addition of Acyl Chloride: In a separate dry vial, dissolve 3-chloropropionyl chloride (1.04 mL, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled aniline solution over 20-30 minutes using a dropping funnel or syringe. A white precipitate (triethylammonium chloride) will form.

    • Causality: Slow, dropwise addition is critical to manage the exothermicity of the reaction[2]. A slight excess (1.1 eq) of the acylating agent ensures the complete consumption of the limiting reagent, 2-fluoroaniline.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a 250 mL separatory funnel. a. Wash with 1 M HCl (20 mL) to remove excess triethylamine. b. Wash with saturated sodium bicarbonate solution (20 mL) to remove any remaining acidic impurities. c. Wash with brine (20 mL) to remove residual water and inorganic salts.

    • Causality: This series of washes purifies the organic layer. The acidic wash protonates and removes the basic TEA. The basic wash neutralizes any unreacted acyl chloride or excess acid. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (~5 g). Swirl and let it stand for 10-15 minutes. Filter the drying agent and wash the solid with a small amount of fresh DCM.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, which is often an off-white or pale yellow solid.

  • Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety and Hazard Management

A thorough understanding of reagent hazards is paramount for safe execution.

CompoundKey HazardsRecommended Precautions
3-Chloropropionyl chloride Corrosive, causes severe burns, lachrymator (tear-inducing), water-reactive, harmful if swallowed or inhaled[5][6][7].Handle exclusively in a chemical fume hood. Wear safety goggles, a face shield, chemically resistant gloves (e.g., nitrile), and a lab coat. Keep away from water and moisture.
2-Fluoroaniline Toxic/Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation[3].Handle in a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate PPE.
Triethylamine Flammable liquid and vapor. Corrosive. Harmful if swallowed. Causes severe skin burns and eye damage.Handle in a chemical fume hood. Keep away from ignition sources.
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and eye irritation.Use in a well-ventilated area or fume hood. Avoid prolonged inhalation.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention[5]. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention[8].

  • Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5].

  • Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal[6]. Neutralize residue with a cold, dilute solution of sodium bicarbonate if appropriate.

Product Characterization

The identity and purity of the synthesized this compound (C₉H₉ClFNO, MW: 201.63 g/mol ) should be confirmed using standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.4-8.2 (m, 1H, Ar-H), ~7.8 (br s, 1H, NH), ~7.2-7.0 (m, 3H, Ar-H), 3.9 (t, 2H, -CH₂-Cl), 2.8 (t, 2H, -CO-CH₂-).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~168 (C=O), ~152 (d, J=245 Hz, C-F), ~128-124 (Ar-C), ~40 (-CH₂-Cl), ~38 (-CO-CH₂-).
Mass Spec (ESI+) Expected m/z: 202.04 [M+H]⁺, 224.02 [M+Na]⁺. Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be visible.
FT-IR (KBr or ATR)ν (cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-F stretch).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can also be an effective method for assessing purity and confirming the molecular weight of the product[9].

References

  • EvitaChem. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4.
  • Guidechem. How is 3-Chloropropionyl chloride synthesized? - FAQ.
  • Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry. Available from: [Link]

  • MDPI. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide.
  • National Center for Biotechnology Information. 3-Chloro-N-(4-methoxyphenyl)propanamide. Available from: [Link]

  • Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Available from: [Link]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. Available from: [Link]

  • Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants. Available from: [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-chloro-N-(2-fluorophenyl)propanamide in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Challenges of CNS Drug Discovery

The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most formidable challenges in modern medicine. The intricate complexity of the brain, coupled with the formidable blood-brain barrier (BBB), necessitates innovative chemical scaffolds that not only interact with specific neural targets but also possess the requisite physicochemical properties to reach them. Within this context, small molecules like 3-chloro-N-(2-fluorophenyl)propanamide , a member of the N-aryl-3-halopropanamide class, represent a promising, yet underexplored, chemical space.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound and its analogs as potential CNS drug candidates. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, thereby providing a self-validating framework for investigation. Our exploration will be grounded in a plausible, literature-supported hypothesis: that this compound may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system implicated in a range of CNS pathologies including anxiety, depression, and neuropathic pain.[1][2]

Section 1: The Candidate Molecule: Properties and Synthesis

A thorough understanding of a candidate molecule begins with its fundamental chemical and physical characteristics. These properties are critical determinants of its "drug-likeness" and its potential to overcome the hurdles of CNS delivery.

Physicochemical Profile: A Gateway to the CNS

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueCNS Drug-Likeness GuidelineRationale for Importance
Molecular Weight (MW)201.62 g/mol < 450 g/mol Lower MW is associated with better membrane permeability.
LogP (Lipophilicity)2.3 - 2.81.5 - 3.5An optimal lipophilicity is required to partition into the lipidic BBB without being retained.
Polar Surface Area (PSA)29.1 Ų< 90 ŲLower PSA reduces the potential for hydrogen bonding with the BBB, aiding transport.
Hydrogen Bond Donors1≤ 3Fewer donors improve BBB permeability.
Hydrogen Bond Acceptors2≤ 7Fewer acceptors improve BBB permeability.
Rotatable Bonds3≤ 8Increased flexibility can negatively impact binding and permeability.

Note: These values are estimations and should be experimentally verified.

Synthesis Protocol: From Reagents to Candidate Molecule

The synthesis of this compound can be reliably achieved through a nucleophilic acyl substitution reaction. The following protocol is based on established methods for analogous compounds and is designed for high yield and purity.[4]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via amide bond formation.

Materials:

  • 2-Fluoroaniline

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive 3-chloropropionyl chloride. TEA acts as an acid scavenger, neutralizing the HCl byproduct of the reaction and driving the equilibrium towards product formation.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

    • Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.

  • Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes.

    • Causality: Dropwise addition maintains a low concentration of the acyl chloride, further controlling the exotherm and minimizing potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-fluoroaniline) is consumed.

  • Work-up: a. Quench the reaction by adding 1M HCl to neutralize excess TEA. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Causality: The acid wash removes unreacted amine and TEA. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Diagram 1: Synthesis Workflow

G reagents 2-Fluoroaniline + TEA in Anhydrous DCM cooling Cool to 0-5°C reagents->cooling addition Dropwise addition of 3-Chloropropionyl Chloride cooling->addition reaction Stir at RT (2-4h) addition->reaction workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure Product purification->product G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AEA_syn Anandamide (AEA) Synthesis AEA Anandamide (AEA) AEA_syn->AEA Release CB1 CB1 Receptor Effect Increased AEA levels Enhanced CB1 Signaling Therapeutic Effects CB1->Effect FAAH FAAH Enzyme AEA_deg AEA Degradation FAAH->AEA_deg Hydrolyzes AEA->CB1 Binds & Activates AEA->FAAH Uptake Test_Compound This compound Test_Compound->FAAH Inhibits

Caption: Hypothesized mechanism of action via FAAH inhibition.

Section 3: In Vitro Evaluation Protocols

A tiered in vitro screening cascade is essential to efficiently evaluate the potential of a new chemical entity. The following protocols are designed to test our primary hypothesis and assess the compound's fundamental drug-like properties.

Diagram 3: In Vitro Screening Workflow

G start Synthesized Compound faah Protocol 2: FAAH Inhibition Assay start->faah cytotox Protocol 3: Neuronal Cytotoxicity start->cytotox bbb Protocol 4: In Vitro BBB Permeability faah->bbb cytotox->bbb metstab Protocol 5: Metabolic Stability bbb->metstab decision Go/No-Go Decision for In Vivo Studies metstab->decision

Caption: A tiered workflow for the in vitro evaluation of CNS drug candidates.

Protocol 2: Fluorometric FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human FAAH.

Principle: This assay uses a fluorogenic substrate that, when hydrolyzed by FAAH, releases a fluorescent product. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal. [5] Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer

  • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

  • Test compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in FAAH Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup:

    • 100% Activity Wells: Add FAAH enzyme and assay buffer.

    • Inhibitor Wells: Add FAAH enzyme and the corresponding dilution of the test compound or positive control.

    • Background Wells: Add assay buffer only (no enzyme).

  • Enzyme Incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (e.g., Ex/Em = 360/465 nm) every minute for 30 minutes.

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the kinetic curve. c. Normalize the velocities to the 100% activity control. d. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Neuronal Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential toxicity of the test compound on a human neuronal cell line.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells. [6][7] Materials:

  • SH-SY5Y human neuroblastoma cell line [8]* Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

    • Causality: This allows viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot cell viability versus the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To evaluate the ability of the test compound to cross a cellular model of the BBB.

Principle: This assay uses a transwell system where a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) is grown on a semi-permeable membrane, mimicking the BBB. The rate of compound passage from the apical (blood) to the basolateral (brain) side is measured. [9][10][11] Materials:

  • hCMEC/D3 cell line

  • Collagen-coated transwell inserts (e.g., 0.4 µm pore size)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound

  • Lucifer yellow (a low-permeability marker to assess monolayer integrity)

  • Propranolol (a high-permeability control)

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated transwell inserts until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the trans-endothelial electrical resistance (TEER) to confirm tight junction formation. Perform a Lucifer yellow permeability assay; low passage of Lucifer yellow indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral): a. Replace the medium in both chambers with assay buffer. b. Add the test compound, propranolol, and Lucifer yellow to the apical chamber. c. At various time points (e.g., 15, 30, 60, 120 min), take samples from the basolateral chamber. Replace the volume with fresh assay buffer.

  • Quantification: Analyze the concentration of the test compound and controls in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Protocol 5: Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of the test compound by liver enzymes.

Principle: The compound is incubated with human liver microsomes, which contain key drug-metabolizing enzymes (cytochrome P450s). The disappearance of the parent compound over time is measured to calculate its metabolic stability. [12][13][14] Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor)

  • Test compound

  • Positive controls (e.g., midazolam for high clearance, verapamil for low clearance)

  • Acetonitrile with internal standard (for reaction termination and analysis)

  • LC-MS/MS

Procedure:

  • Incubation Mixture: Prepare a mixture of HLM and the test compound in phosphate buffer. Pre-warm to 37°C.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 min), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis: a. Plot the natural log of the percentage of compound remaining versus time. b. The slope of this line gives the elimination rate constant (k). c. Calculate the in vitro half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (Cl_int) = (k / microsomal protein concentration).

Section 4: In Vivo Evaluation Protocols

If the in vitro data are promising (i.e., potent FAAH inhibition, good BBB permeability, low cytotoxicity, and acceptable metabolic stability), the next logical step is to assess the compound's efficacy in animal models of CNS disorders.

Diagram 4: In Vivo Testing Workflow

G start Candidate Compound from In Vitro Screening pkpd Pharmacokinetics & Brain Penetration Study start->pkpd anxiety Protocol 6: Elevated Plus Maze (Anxiety) pkpd->anxiety pain Protocol 7: Chronic Constriction Injury (Pain) pkpd->pain analysis Data Analysis & Efficacy Assessment anxiety->analysis pain->analysis

Caption: A streamlined workflow for the in vivo evaluation of a CNS drug candidate.

Protocol 6: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic (anti-anxiety) effects of the test compound in mice.

Principle: The EPM is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms. [15][16][17] Materials:

  • Elevated plus maze apparatus

  • Mice (e.g., C57BL/6)

  • Test compound formulated in a suitable vehicle

  • Positive control (e.g., diazepam)

  • Vehicle control

  • Video tracking software

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.

  • Test: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.

    • Causality: This starting position allows the mouse to make an immediate choice between the open and closed arms.

  • Recording: Record the session using video tracking software. The experimenter should be blind to the treatment groups.

  • Data Analysis: Key parameters to analyze include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to control for general locomotor effects). An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle control, without a significant change in total distance traveled.

Protocol 7: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the analgesic efficacy of the test compound in a rat model of neuropathic pain.

Principle: The CCI model involves loose ligation of the sciatic nerve, which leads to the development of chronic pain hypersensitivity (allodynia and hyperalgesia) in the affected paw, mimicking human neuropathic pain conditions. [18][19][20] Materials:

  • Rats (e.g., Sprague-Dawley)

  • Surgical instruments

  • Chromic gut sutures

  • Test compound, vehicle, and positive control (e.g., gabapentin)

  • Von Frey filaments (to measure mechanical allodynia)

Procedure:

  • CCI Surgery: Under anesthesia, expose the sciatic nerve at the mid-thigh level and place four loose ligatures around it. Close the incision.

    • Causality: The loose ligatures cause a partial nerve injury that triggers a cascade of events leading to central sensitization and pain hypersensitivity.

  • Pain Development: Allow 7-14 days for the neuropathic pain phenotype to fully develop.

  • Baseline Measurement: Before dosing, measure the baseline mechanical withdrawal threshold of both the ipsilateral (injured) and contralateral (uninjured) hind paws using von Frey filaments.

  • Dosing: Administer the test compound, vehicle, or positive control.

  • Post-Dose Measurement: At various time points after dosing, re-measure the mechanical withdrawal threshold.

  • Data Analysis: The primary endpoint is the paw withdrawal threshold (in grams). An effective analgesic will significantly increase the withdrawal threshold of the ipsilateral paw compared to the vehicle-treated group, indicating a reduction in pain sensitivity.

Section 5: Data Interpretation and Future Directions

The successful progression of a CNS drug candidate relies on a holistic interpretation of data from all stages of evaluation. A promising compound like this compound would ideally exhibit a profile summarized below.

Table 2: Hypothetical Target Candidate Profile for this compound

AssayParameterTarget ValueRationale
In Vitro
FAAH InhibitionIC50< 100 nMPotent inhibition of the primary target.
Neuronal CytotoxicityCC50> 10 µMA selectivity index (CC50/IC50) > 100 indicates a good safety margin.
BBB PermeabilityPapp (A-B)> 2.0 x 10⁻⁶ cm/sIndicates good potential for CNS penetration.
Metabolic Stabilityt½ (HLM)> 30 minSuggests sufficient stability to achieve and maintain therapeutic concentrations.
In Vivo
Elevated Plus Maze% Time in Open ArmsSignificant increase vs. vehicleDemonstrates anxiolytic efficacy.
CCI ModelPaw Withdrawal ThresholdSignificant increase vs. vehicleDemonstrates analgesic efficacy in a neuropathic pain model.

Should this compound or an analog demonstrate such a profile, future directions would include lead optimization to improve potency and ADME properties, comprehensive safety pharmacology studies, and investigation in additional CNS disease models.

References

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. [Link]

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Sources

Application Note & Protocols: 3-chloro-N-(2-fluorophenyl)propanamide as a Versatile Precursor for Novel Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless evolution of pesticide resistance necessitates the continuous discovery of novel agrochemical scaffolds. Halogenated aromatic amides serve as privileged structures in this endeavor, offering a unique combination of metabolic stability, membrane permeability, and target-binding affinity. This document provides a comprehensive guide to the synthesis and application of 3-chloro-N-(2-fluorophenyl)propanamide, a key intermediate for the development of next-generation fungicides and other crop protection agents. We present a detailed, field-proven protocol for the synthesis of the precursor itself and demonstrate its utility in a representative synthesis of a phenylpyrazole carboxamide, a class of compounds known to exhibit potent fungicidal activity through mechanisms such as succinate dehydrogenase inhibition (SDHI).[1]

Introduction: The Strategic Role of Halogenated Amides in Agrochemical Design

The introduction of fluorine and chlorine atoms into organic molecules is a cornerstone of modern agrochemical design. The trifluoromethyl group, for instance, is known to enhance the activity of pesticides.[2] Similarly, the strategic placement of fluoro- and chloro-substituents can significantly improve a compound's metabolic stability, lipophilicity, and binding interactions with target enzymes.[3][4]

This compound is a particularly valuable precursor for several reasons:

  • Dual Reactive Centers: It possesses two distinct reactive sites: the terminal chloro-group on the propyl chain, which is susceptible to nucleophilic substitution, and the secondary amide, which can participate in various cyclization reactions or act as a key hydrogen-bonding moiety for target engagement.

  • Ortho-Fluoro Phenyl Group: The 2-fluoro substituent provides conformational locking and alters the electronic properties of the phenyl ring, often leading to enhanced binding affinity and selectivity for the target protein.

  • Amide Backbone: The propanamide structure is a core component of many successful agrochemicals, particularly the carboxamide fungicides (SDHIs), which target cellular respiration in pathogenic fungi.[1]

This guide will provide researchers with the foundational knowledge and practical protocols to leverage this versatile building block in their discovery pipelines.

Physicochemical & Structural Properties

A thorough understanding of the precursor's properties is critical for its effective use in synthesis and for the development of analytical methods.

PropertyValueSource/Method
IUPAC Name This compound-
Molecular Formula C₉H₉ClFNOCalculated
Molecular Weight 201.63 g/mol Calculated
CAS Number 200926-77-0-
Appearance White to off-white solidExpected
Solubility Low in water; Soluble in DCM, THF, DMSO, DMFInferred from similar compounds[2]
Melting Point Estimated range: 90-100°C-

The amide functionality is a key structural feature, providing rigidity and potential for hydrogen bonding, which is crucial for biological activity.[5]

Synthesis Protocol: this compound

This protocol details the standard and most efficient method for synthesizing the title precursor via nucleophilic acyl substitution.

Rationale of the Synthesis

The primary method involves the direct acylation of 2-fluoroaniline with 3-chloropropionyl chloride.[6] The reaction is facilitated by a non-nucleophilic organic base, triethylamine (TEA), which acts as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both reactants. Conducting the initial phase of the reaction at a reduced temperature (0-5°C) is crucial for controlling the exothermic nature of the acylation, thereby minimizing the formation of side products.

Experimental Workflow Diagram

G reagents 1. 2-Fluoroaniline 2. Triethylamine 3. Anhydrous DCM reaction_vessel Reaction Vessel (0-5 °C) reagents->reaction_vessel stirring Stir at 0-5 °C (1h) then warm to RT (2h) reaction_vessel->stirring acid_chloride 3-Chloropropionyl Chloride (in DCM) acid_chloride->reaction_vessel Slow addition workup Aqueous Workup (Wash with H₂O, brine) stirring->workup drying Dry over Na₂SO₄ workup->drying purification Purification (Recrystallization or Chromatography) drying->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)
2-Fluoroaniline111.125.00 g45.0
3-Chloropropionyl chloride126.986.28 g (4.9 mL)49.5 (1.1 eq)
Triethylamine (TEA)101.196.83 g (9.4 mL)67.5 (1.5 eq)
Dichloromethane (DCM)-150 mL-
Step-by-Step Protocol
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-fluoroaniline (5.00 g, 45.0 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling & Base Addition: Cool the flask to 0-5°C using an ice bath. Add triethylamine (9.4 mL, 67.5 mmol) dropwise to the stirred solution.

  • Acylation: Dissolve 3-chloropropionyl chloride (4.9 mL, 49.5 mmol) in anhydrous DCM (50 mL) in a separate dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid. Expected yield: 80-90%.

Application Case Study: Synthesis of a Phenylpyrazole Carboxamide Fungicide

To illustrate the utility of this compound, we present a representative protocol for the synthesis of a potential SDHI fungicide. This involves a base-mediated condensation with a pyrazole derivative.

Rationale and Strategy

Many SDHI fungicides contain a central amide linker connecting an aromatic/heterocyclic headgroup to another cyclic moiety.[1] In this example, the chloro-group of our precursor acts as an electrophile, reacting with a nucleophilic nitrogen on a pyrazole ring. This builds the core structure of many potent fungicides.

Synthetic Scheme

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2 (Optional): Further Modification precursor 3-chloro-N-(2-fluorophenyl) propanamide conditions1 K₂CO₃, DMF 80 °C, 6h precursor->conditions1 pyrazole 3-(difluoromethyl)-1-methyl- 1H-pyrazole pyrazole->conditions1 intermediate Intermediate Product conditions1->intermediate modification e.g., Oxidation, Halogenation intermediate->modification final_product Final Agrochemical Candidate modification->final_product

Caption: Representative synthesis of a fungicide from the precursor.

Protocol: N-Alkylation with a Pyrazole
  • Setup: To a 100 mL flask, add this compound (2.02 g, 10.0 mmol), 3-(difluoromethyl)-1-methyl-1H-pyrazole (1.46 g, 11.0 mmol), and potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol).

  • Solvent: Add 40 mL of anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80°C and stir for 6-8 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by HPLC or GC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Validation

Rigorous analytical chemistry is essential for validating each step of the synthesis.

Reaction Monitoring
  • TLC: A simple and effective way to track the disappearance of starting materials and the appearance of the product.

  • GC-MS: Ideal for confirming the mass of the desired product and identifying any volatile impurities or byproducts.[7]

Final Product Characterization

The structure and purity of the final compounds should be unequivocally confirmed using a suite of analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Structural elucidationCharacteristic shifts for aromatic, alkyl, and amide protons.
¹⁹F NMR Confirmation of fluorine incorporationA distinct signal for the 2-fluoro group and, in the case study, the difluoromethyl group.[8]
¹³C NMR Carbon skeleton confirmationSignals corresponding to all unique carbon atoms in the molecule.
HRMS Exact mass determinationProvides the elemental composition and confirms the molecular formula.
HPLC Purity assessmentA single major peak indicating >95% purity is typically required for screening.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations involving volatile solvents, 2-fluoroaniline, and especially 3-chloropropionyl chloride (which is corrosive and lachrymatory) must be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This compound is a high-value, readily synthesized precursor for the creation of novel agrochemicals. Its defined reactive handles allow for predictable and efficient elaboration into more complex molecules, such as the potent phenylpyrazole carboxamide class of fungicides. The protocols and rationale presented herein provide a solid foundation for researchers to incorporate this building block into their synthetic programs, accelerating the discovery of new solutions for global crop protection.

References

  • Bayer Crop Science Canada. (2021). Fungicide modes of action. Available from: [Link]

  • PubMed Central. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Available from: [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. Available from: [Link]

  • Gao, Y., et al. (2019). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 24(15), 2783. Available from: [Link]

  • Google Patents. Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • ACS Publications. (2026). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide. Available from: [Link]

  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Available from: [Link]

  • Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. Available from: [Link]

  • MySkinRecipes. 3-Chloro-N-(3-chlorophenyl)propanamide. Available from: [Link]

Sources

Application Note: Safe Handling and Protocols for 3-Chloro-N-(2-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

3-Chloro-N-(2-fluorophenyl)propanamide is a specialized intermediate often employed in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., oxindoles, quinolinones) and as a "masked" acrylamide equivalent. Its handling requires a nuanced understanding of its reactivity, particularly its potential to act as an alkylating agent or eliminate hydrogen chloride (HCl) to form a reactive Michael acceptor.

Compound Data
PropertySpecification
CAS Number 349097-66-1
Molecular Formula C

H

ClFNO
Molecular Weight 201.63 g/mol
Physical State Solid (White to Off-white crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2]
Reactivity Class

-Chloro amide; Alkylating agent; Potential Michael Acceptor Precursor.
The "Silent" Hazard: Reactivity-Based Toxicity

Unlike simple organic solids, this compound possesses a


-chloroethyl moiety . Under basic conditions or thermal stress, it can undergo 

-elimination to form N-(2-fluorophenyl)acrylamide .
  • Risk: Acrylamides are potent Michael acceptors, capable of alkylating cysteine residues in proteins, leading to skin sensitization and cellular toxicity.

  • Implication: Safety protocols must strictly control pH and temperature to prevent in-situ generation of this more toxic species.

Engineering Controls & PPE: The "Defense in Depth" Strategy

We utilize a tiered defense strategy. Reliance on PPE alone is insufficient for alkylating agents.

Primary Containment (Engineering)
  • Handling: All weighing and transfer operations must occur within a Class II, Type A2 Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated amides can be static-prone, increasing dispersion risk.

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a hood (strictly prohibited for powders), a PAPR with HEPA/Organic Vapor cartridges is required.

  • Dermal: Double-gloving strategy.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Neoprene or extended-cuff Nitrile.

    • Rationale: Chloro-alkyl compounds can permeate thin nitrile; double layers provide a breakthrough time buffer.

Validated Protocol: Synthesis and Isolation

This protocol synthesizes this compound from 3-chloropropionyl chloride and 2-fluoroaniline . The causality of each step is explained to ensure process safety.

Reaction Workflow Diagram

G Start Reagents Preparation Reaction Acylation Reaction (0°C, DCM, Base) Start->Reaction Dropwise Addition Control Exotherm Quench Acidic Quench (Remove xs Amine) Reaction->Quench Complete Conversion Wash Bicarbonate Wash (Remove Acid) Quench->Wash Phase Separation Isolate Isolation (Evaporation < 40°C) Wash->Isolate Organic Layer Check QC Check (TLC for Acrylamide) Isolate->Check Final Product

Figure 1: Step-by-step synthesis workflow emphasizing temperature control and purification logic.

Detailed Procedure

Reagents:

  • 2-Fluoroaniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq) – Corrosive/Lachrymator

  • Triethylamine (1.2 eq) or Pyridine

  • Dichloromethane (DCM) – Solvent

Step 1: Setup (Inert Atmosphere)

  • Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Moisture hydrolyzes the acid chloride to HCl and 3-chloropropionic acid, failing the reaction.

  • Dissolve 2-fluoroaniline and Triethylamine in dry DCM. Cool to 0°C in an ice bath.

Step 2: Controlled Addition

  • Add 3-chloropropionyl chloride dropwise.

  • Causality: The reaction is exothermic. Rapid addition causes localized heating, which may trigger the elimination of HCl from the reagent itself, forming acryloyl chloride impurities.

Step 3: Monitoring & Quench

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

  • Self-Validating Step: Check TLC (System: Hexane/EtOAc). The disappearance of the aniline spot confirms reaction completion.

  • Quench: Wash with 1M HCl (cold). This removes unreacted fluoroaniline and the triethylamine hydrochloride salt.

Step 4: Isolation & Stability Check

  • Wash organic layer with sat. NaHCO

    
     (removes residual acid) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Concentrate in vacuo at <40°C .

  • Critical Safety Note: Do not heat above 50°C during evaporation. High heat can drive the elimination reaction, contaminating your product with N-(2-fluorophenyl)acrylamide.

Storage and Stability

The shelf-life of this compound is dictated by its storage environment.

ConditionProtocolRationale
Temperature 2°C to 8°C (Refrigerate)Retards thermal elimination of HCl.
Atmosphere Argon/Nitrogen OverlayPrevents moisture absorption (hydrolysis risk).
Container Amber GlassProtects from light (though not primary photolabile, good practice for halides).
Incompatibility STRONG BASES Immediate formation of toxic acrylamide derivative.

Emergency Response: Spill Decision Tree

In the event of a release, immediate classification of the spill state (Solid vs. Solution) determines the response to prevent aerosolization or dermal absorption.

SpillResponse Spill Spill Detected Type Determine State Spill->Type Solid Solid / Powder Type->Solid Liquid Solution (DCM/DMF) Type->Liquid ActionSolid 1. Wet wipe (Do NOT sweep) 2. Place in sealed bag Solid->ActionSolid Prevent Dust ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use paper towels (rapid evap) Liquid->ActionLiquid Contain Vapors Decon Decontaminate Surface (Soap + Water, then Alcohol) ActionSolid->Decon ActionLiquid->Decon Disposal Dispose as Halogenated Waste Decon->Disposal

Figure 2: Decision tree for managing spills. Note the prohibition of dry sweeping to prevent inhalation.

Waste Disposal

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong basic waste (e.g., NaOH, KOH solutions). Mixing with base in a waste drum can generate heat and toxic acrylamides, creating a "ticking time bomb" in the waste storage area.

  • Labeling: Clearly mark as "Contains Alkyl Chlorides – Toxic."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 532056, 3-Chloro-N-(4-fluorophenyl)propanamide (Analogous Structure Safety Data). Retrieved October 26, 2023, from [Link]

  • Movsisyan, M., et al. (2018).[3] Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved October 26, 2023, from [Link]

Sources

reaction conditions for coupling 2-fluoroaniline with 3-chloropropionyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Amide Bond Formation: Coupling 2-Fluoroaniline with 3-Chloropropionyl Chloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The coupling of 2-fluoroaniline with 3-chloropropionyl chloride yields


-(2-fluorophenyl)-3-chloropropanamide , a critical intermediate in the synthesis of kinase inhibitors and Factor Xa inhibitors.[1] While conceptually simple, this reaction presents a specific chemoselective challenge: the competition between direct 

-acylation and

-elimination of the acid chloride to form acryloyl chloride (and subsequently the acrylamide).[1]

This guide provides a robust, scalable framework to maximize the yield of the 3-chloropropanamide product while suppressing the formation of the acrylamide side product and minimizing hydrolysis.[1]

Mechanistic Insight & Critical Analysis

The Chemoselectivity Challenge

The reaction proceeds via a nucleophilic acyl substitution.[1] However, the presence of the


-chlorine atom on the acid chloride renders the 

-protons acidic.[1] Under basic conditions or elevated temperatures, 3-chloropropionyl chloride undergoes E2 elimination to generate acryloyl chloride in situ.[1]
  • Pathway A (Desired): Nucleophilic attack by 2-fluoroaniline on the carbonyl carbon

    
     Tetrahedral intermediate 
    
    
    
    Loss of Cl⁻
    
    
    
    
    -(2-fluorophenyl)-3-chloropropanamide
    .[1]
  • Pathway B (Undesired): Base-mediated deprotonation at the

    
    -position of the acid chloride 
    
    
    
    Elimination of HCl
    
    
    Acryloyl chloride
    
    
    Reaction with aniline
    
    
    
    
    -(2-fluorophenyl)acrylamide
    .
Electronic Considerations

2-Fluoroaniline is less nucleophilic than unsubstituted aniline due to the inductive electron-withdrawing effect (-I) of the ortho-fluorine atom.[1] While the fluorine also has a resonance donating effect (+R), the inductive effect dominates at the reaction center.[1] Consequently, the reaction requires a sufficient driving force (base scavenger) but must remain mild enough to prevent elimination.[1]

ReactionMechanism Reactants 2-Fluoroaniline + 3-Chloropropionyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (k1) SideProduct Acryloyl Chloride (via E2 Elimination) Reactants->SideProduct Strong Base / High Temp (k2 > k1) Product N-(2-fluorophenyl)- 3-chloropropanamide (Target) Intermediate->Product -HCl (Base Scavenged) SideProductAmide N-(2-fluorophenyl)- acrylamide (Impurity) SideProduct->SideProductAmide + 2-Fluoroaniline

Figure 1: Mechanistic pathways showing the competition between direct acylation (green) and elimination-addition (red).[1]

Experimental Optimization Variables

To ensure process reliability, the following parameters must be controlled.

VariableRecommendationRationale
Solvent DCM or EtOAc Dichloromethane (DCM) offers excellent solubility for the acid chloride.[1] Ethyl Acetate (EtOAc) is a greener alternative for biphasic protocols. Avoid protic solvents (MeOH/EtOH) to prevent esterification.
Base NaHCO₃ (aq) or DIPEA Weak inorganic bases (Schotten-Baumann conditions) are ideal to neutralize HCl without triggering

-elimination.[1] If organic bases are used, steric bulk (DIPEA) is preferred over TEA to reduce basicity/nucleophilicity.[1]
Temperature -10°C to 0°C Critical control point.[1] Addition must occur at low temperature to favor kinetic acylation over thermodynamic elimination.
Stoichiometry 1.0 : 1.1 (Amine:Chloride)Slight excess of acid chloride compensates for minor hydrolysis. Large excess promotes di-acylation or side reactions.[1]

Detailed Protocols

Method A: Homogeneous Conditions (High Purity / Small Scale)

Best for: Medicinal chemistry library synthesis (100 mg – 5 g scale).

Reagents:

  • 2-Fluoroaniline (1.0 equiv)[1]

  • 3-Chloropropionyl chloride (1.1 equiv)[1]

  • 
    -Diisopropylethylamine (DIPEA) (1.2 equiv)[1]
    
  • Dichloromethane (DCM), Anhydrous (10 mL/g of amine)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-fluoroaniline and DCM under nitrogen atmosphere.

  • Base Addition: Add DIPEA via syringe. Cool the mixture to -10°C using an ice/salt bath.

  • Acylation: Dilute 3-chloropropionyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: Exotherm control is vital.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1) or LCMS. Look for disappearance of aniline (

    
     112).
    
  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Wash organic layer with 1M HCl (to remove unreacted aniline) followed by saturated NaHCO₃ (to remove acid).

    • Dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.

Method B: Biphasic Schotten-Baumann (Scalable / Robust)

Best for: Process scale-up (>10 g) and avoiding organic base impurities.[1]

Reagents:

  • 2-Fluoroaniline (1.0 equiv)[1]

  • 3-Chloropropionyl chloride (1.2 equiv)[1]

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Ethyl Acetate (EtOAc) / Water (1:1 ratio)

Procedure:

  • Dissolution: Dissolve 2-fluoroaniline in EtOAc.

  • Aqueous Phase: Dissolve NaHCO₃ in water and add to the organic phase. Vigorous stirring is required to create an emulsion.

  • Cooling: Cool the biphasic mixture to 0°C .

  • Addition: Add 3-chloropropionyl chloride neat (or dissolved in minimal EtOAc) dropwise over 30–45 minutes.

    • Critical: Maintain internal temperature < 5°C.

  • Completion: Stir vigorously at 0°C for 1 hour, then at RT for 2 hours.

  • Separation: Stop stirring. Separate layers.

  • Workup: Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

    • Advantage:[1][2][3][4][5] The product often precipitates as a solid upon concentration, requiring only filtration and washing with cold hexanes.[1]

Quality Control & Troubleshooting

Analytical Markers

Distinguishing the target from the acrylamide impurity is essential.[1]

Compound¹H NMR Signature (CDCl₃, 400 MHz)LCMS (

)
Target Product Two distinct triplets (~2.8 ppm and ~3.8 ppm) for the -CH₂CH₂- linker.~202/204 (Cl pattern)
Acrylamide Impurity Multiplet region (5.5 – 6.5 ppm) characteristic of vinyl protons.~166
Aniline SM Broad singlet (~3.5–4.0 ppm) for NH₂; distinct aromatic pattern.[1]112
Troubleshooting Guide
  • Issue: High Acrylamide Content (>5%)

    • Cause: Reaction temperature too high during addition or base too strong.

    • Fix: Switch to Method B (NaHCO₃ is milder than DIPEA) and strictly maintain T < 0°C during addition.

  • Issue: Low Yield / Unreacted Aniline

    • Cause: Hydrolysis of acid chloride before reaction.

    • Fix: Ensure acid chloride quality (should be clear, not yellow/fuming).[1] Use fresh anhydrous solvents in Method A.

  • Issue: "Sticky" Solid

    • Cause: Trapped solvent or impurities.

    • Fix: Triturate the crude solid with cold pentane or diethyl ether to induce crystallization.

Workflow Visualization

Workflow Start Start: 2-Fluoroaniline ConditionSelect Select Condition Start->ConditionSelect MethodA Method A: Homogeneous DCM / DIPEA / -10°C ConditionSelect->MethodA Small Scale / High Sol. MethodB Method B: Biphasic EtOAc / NaHCO3 / 0°C ConditionSelect->MethodB Scale Up / Green Addition Slow Addition of 3-Chloropropionyl Chloride MethodA->Addition MethodB->Addition Monitor Monitor LCMS Target: m/z 202 Addition->Monitor Workup Acid/Base Wash Phase Separation Monitor->Workup QC QC: Check for Vinyl Protons (Acrylamide Impurity) Workup->QC QC->MethodA Recrystallize Final Final Product: N-(2-fluorophenyl)-3-chloropropanamide QC->Final Pass

Figure 2: Decision tree and process flow for the synthesis and purification of the target amide.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Dunn, P. J., et al. (2011).[1] "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.[1] (Discusses Schotten-Baumann advantages for scale-up).[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122046, 3-Chloropropionyl chloride. Retrieved from [Link]

  • SpectraBase. (2024). NMR Data for N-substituted-3-chloropropanamides. Retrieved from [Link]

  • Google Patents. (2013). CN103012086A - Method for preparing 2,3-dihydro-1-indanone derivatives.[1] (Describes acylation conditions using 3-chloropropionyl chloride). Retrieved from

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 3-chloro-N-(2-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Profiling & Reaction Optimization

Executive Summary & Critical Impurity Profiling

User Query: "I am observing inconsistent yields and multiple unknown peaks in the LC-MS during the acylation of 2-fluoroaniline with 3-chloropropanoyl chloride. What are the dominant side reactions?"

Scientist’s Analysis: The synthesis of 3-chloro-N-(2-fluorophenyl)propanamide is a classic nucleophilic acyl substitution, but it is deceptive. The presence of a


-chlorine atom relative to the carbonyl group introduces a "ticking time bomb": the potential for 

-elimination
.

Unlike standard amide couplings, this reaction competes directly with the formation of N-(2-fluorophenyl)acrylamide (via HCl elimination). If this acrylamide forms, it triggers a cascade of secondary side reactions, most notably Michael additions, leading to oligomers.

The Impurity Landscape
Impurity NameStructure DescriptionOriginMass Shift (vs Target)
Impurity A (Elimination) N-(2-fluorophenyl)acrylamideBase-catalyzed

-elimination of HCl.
[M-36] (Loss of HCl)
Impurity B (Dimer) 3-((2-fluorophenyl)amino)-N-(2-fluorophenyl)propanamideMichael addition of excess aniline to Impurity A.[M + 93] (approx)
Impurity C (Hydrolysis) 3-chloropropanoic acidMoisture ingress reacting with acid chloride.[M - 93] (Amine loss)
Impurity D (Cyclic) 1-(2-fluorophenyl)azetidin-2-oneIntramolecular cyclization (requires strong base).[M-36] (Same as A, diff. RT)

Reaction Pathways & Mechanisms (Visualized)

The following diagram maps the kinetic competition between the desired pathway and the fatal "Elimination-Addition" cascade.

ReactionPathways Reactants Reactants 2-Fluoroaniline + 3-Chloropropanoyl Cl Target TARGET PRODUCT 3-chloro-N-(2-fluorophenyl) propanamide Reactants->Target Path 1: Amidation (Fast at <0°C) Impurity_A IMPURITY A (Acrylamide Derivative) [Elimination] Reactants->Impurity_A Direct Elimination Impurity_C IMPURITY C (Hydrolysis Acid) [Moisture] Reactants->Impurity_C Path 4: H2O Ingress Target->Impurity_A Path 2: Elimination (Base/Heat >20°C) Impurity_B IMPURITY B (Dimer/Michael Adduct) [Double Addition] Impurity_A->Impurity_B Path 3: Michael Addition (+ Excess Aniline)

Figure 1: Kinetic competition map. Note that Impurity A (Acrylamide) is the "Gateway Impurity" that facilitates the formation of Impurity B.

Troubleshooting Guides (Q&A Format)

Issue 1: The "M-36" Mass Peak

Q: I see a significant peak with mass [M-36] in my LC-MS. Is this the cyclic beta-lactam or the acrylamide?

A: It is almost certainly the acrylamide (Impurity A) .

  • The Cause: This results from the E1cB elimination mechanism. The

    
    -protons in 3-chloropropanoyl chloride are acidic. If you use a base that is too strong (like NaOH) or allow the reaction temperature to rise above 10°C during addition, the base pulls the proton, and the chloride leaves, forming the double bond.
    
  • The Fix:

    • Temperature: Maintain reaction temperature between -10°C and 0°C during the addition of the acid chloride.

    • Base Choice: Switch to a milder organic base like Pyridine or N-Methylmorpholine (NMM) instead of Triethylamine (TEA). TEA is basic enough to promote elimination if added too quickly.

    • Order of Addition: Add the base last, or add the acid chloride very slowly to a solution of amine and base.

Issue 2: Low Yield & Sticky Solids

Q: My yield is only 40%, and the product is a sticky gum rather than a solid. NMR shows broad aromatic signals.

A: You likely have Impurity B (The Dimer) .

  • The Mechanism: Once the acrylamide (Impurity A) forms, it acts as a Michael acceptor. Any remaining unreacted 2-fluoroaniline attacks the double bond. This creates a secondary amine dimer that is oily and difficult to crystallize.

  • The Fix:

    • Stoichiometry: Ensure you do not use a large excess of aniline. Keep the ratio close to 1:1 or use a slight excess of the acid chloride (1.1 eq) to ensure the aniline is consumed by acylation before it can do Michael addition.

    • Quench: Quench the reaction immediately with dilute HCl (1M) once the starting material is consumed. This protonates any remaining aniline, stopping the Michael addition.

Issue 3: Incomplete Conversion

Q: I still see starting aniline after 4 hours, but the acid chloride is gone.

A: This indicates Hydrolysis (Impurity C) .

  • The Cause: 3-chloropropanoyl chloride is highly moisture-sensitive. If your solvent (DCM or THF) wasn't dry, the chloride hydrolyzed to 3-chloropropanoic acid, which will not react with the aniline without a coupling agent.

  • The Fix: Use anhydrous solvents.[1] Verify the quality of your acid chloride reagent (it should be a clear liquid; if it's cloudy or has solids, distill it before use).

Optimized Experimental Protocol

This protocol minimizes elimination by controlling the exotherm and base strength.

Reagents:

  • 2-Fluoroaniline (1.0 eq)

  • 3-Chloropropanoyl chloride (1.1 eq) [Distill if yellow/cloudy]

  • Pyridine (1.2 eq) [Preferred over TEA to reduce elimination risk]

  • Dichloromethane (Anhydrous, 10 volumes)

Step-by-Step:

  • Preparation: Charge 2-fluoroaniline and Pyridine into anhydrous DCM under Nitrogen atmosphere.

  • Cooling (Critical): Cool the mixture to -10°C .

  • Addition: Dissolve 3-chloropropanoyl chloride in 2 volumes of DCM. Add this solution dropwise over 30–60 minutes.

    • Checkpoint: Monitor internal temperature. Do not allow it to exceed 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to room temperature (20°C). Do not heat.

  • Quench: Pour into cold 1M HCl. (This removes pyridine and unreacted aniline).

  • Workup: Separate layers. Wash organic layer with sat. NaHCO3 (removes 3-chloropropanoic acid) and Brine. Dry over Na2SO4.[2]

  • Isolation: Evaporate solvent. Recrystallize from Hexane/EtOAc if necessary to remove trace acrylamide.

Logic & Decision Tree

Use this flow to diagnose your current batch.

TroubleshootingTree Start Start Diagnosis CheckLCMS Check LC-MS Mass Spectrum Start->CheckLCMS MassM36 Mass = [M-36]? CheckLCMS->MassM36 Peak Found MassM93 Mass = [M+93]? CheckLCMS->MassM93 Peak Found MassStart Starting Material Remains? CheckLCMS->MassStart Peak Found ActionElim Cause: Elimination Action: Lower Temp, Weaker Base MassM36->ActionElim Yes ActionDimer Cause: Michael Addition Action: Avoid excess aniline MassM93->ActionDimer Yes ActionWet Cause: Hydrolysis Action: Dry Solvents, Check Reagent Quality MassStart->ActionWet Yes

Figure 2: Diagnostic decision tree for impurity identification.

References

  • EvitaChem. Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide (Analogous Protocol). Retrieved from (Accessed 2024).

  • National Institutes of Health (NIH) - PubChem. 3-Chloropropanoyl chloride Compound Summary. Retrieved from (Accessed 2024).

  • Google Patents. Method for measuring 2-chloropropionyl chloride related substances by GC. CN112240913A. Retrieved from (Accessed 2024).

  • Semantic Scholar. An Improved and Practical Synthesis of Rivaroxaban (Context on 5-chlorothiophene analogs). Retrieved from (Accessed 2024).

Sources

stability issues of 3-chloro-N-(2-fluorophenyl)propanamide under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-chloro-N-(2-fluorophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you in your experimental endeavors. Our approach is rooted in established principles of chemical stability and forced degradation studies, providing you with the rationale behind the recommended protocols.

Understanding the Stability Profile of this compound

This compound possesses several functional groups that can influence its stability: an amide linkage, a reactive alkyl chloride, and a fluorinated aromatic ring. While specific stability data for this exact molecule is not extensively published, we can infer its likely behavior based on the known reactivity of these functional groups. A related compound, 3-chloro-N-(4-fluorophenyl)propanamide, is known to be stable under normal conditions but can decompose under extreme pH or temperature.[1] The primary degradation pathways to consider are hydrolysis of the amide bond and nucleophilic substitution of the chlorine atom.[1]

Forced degradation studies are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues you may encounter during your experiments with this compound.

Q1: I'm observing a loss of my compound in an aqueous solution over time. What could be the cause?

A1: The most likely cause is hydrolysis of the amide bond. Amides are susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-chloropropanoic acid and 2-fluoroaniline.[1] The rate of hydrolysis is dependent on pH and temperature.

Troubleshooting Steps:

  • pH Control: Ensure your solution is buffered to a pH where the compound exhibits maximum stability, likely in the neutral range (pH 6-8). Avoid highly acidic or alkaline conditions if possible.

  • Temperature Management: Store your aqueous solutions at lower temperatures (e.g., 2-8°C) to slow down the rate of hydrolysis.

  • Solvent Selection: If your experimental design allows, consider using a non-aqueous or a mixed solvent system to reduce the concentration of water and thus the rate of hydrolysis.

Q2: My analytical results show an unexpected new peak when my compound is in a solution containing other nucleophilic species. What is happening?

A2: The chloro- group on the propanamide side chain is susceptible to nucleophilic substitution. If your formulation or solution contains nucleophiles (e.g., amines, thiols, or even some buffers), they can displace the chloride ion, leading to the formation of a new adduct.

Troubleshooting Steps:

  • Excipient Compatibility: Carefully review all components in your formulation for potential nucleophiles. If a reactive excipient is identified, consider replacing it with a non-nucleophilic alternative.

  • Forced Degradation for Compatibility: Conduct forced degradation studies of your compound in the presence of individual excipients to identify any potential incompatibilities early in the development process.

  • Structural Elucidation: If a new peak is consistently observed, it is crucial to isolate and characterize this new compound to understand the degradation pathway.

Q3: Does temperature affect the stability of the solid compound?

A3: While solid-state stability is generally higher than in solution, elevated temperatures can still promote degradation. Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions, even in the solid state. For some related compounds, decomposition can occur at elevated temperatures.[1]

Troubleshooting Steps:

  • Controlled Storage: Store the solid compound in a temperature-controlled environment, adhering to the supplier's recommendations. For many organic compounds, storage at 2-8°C is advisable for long-term stability.[5][6]

  • Thermal Analysis: Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine the melting point and decomposition temperature of the compound. This will provide a clear understanding of its thermal limits.

Q4: Should I be concerned about the photostability of this compound?

A4: Aromatic compounds and those with heteroatoms can be susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation. International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances.[7][8]

Troubleshooting Steps:

  • Protection from Light: Always store the compound in light-resistant containers (e.g., amber vials) and minimize its exposure to direct light during handling and experiments.

  • Photostability Studies: Conduct formal photostability studies according to ICH Q1B guidelines. This involves exposing the compound to a controlled light source and analyzing for degradation.[8]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This will help in identifying potential degradation products and developing a stability-indicating analytical method.

Protocol 1: Forced Hydrolysis Study

Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid (HCl), and dilute with mobile phase to a suitable concentration for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC with UV detection) to determine the percentage of degradation and identify any degradation products.

Protocol 2: Oxidative Degradation Study

Objective: To assess the compound's stability in the presence of an oxidizing agent.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Oxidative Stress:

    • To a suitable volume of the stock solution, add an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.

    • Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot and dilute it with the mobile phase to a suitable concentration for analysis.

  • Control Sample: Prepare a control sample as described in Protocol 1.

  • Analysis: Analyze all samples by a suitable chromatographic method.

Protocol 3: Thermal Degradation Study (Solid State)

Objective: To evaluate the stability of the solid compound under thermal stress.

Methodology:

  • Sample Preparation: Place a known amount of solid this compound in a clear glass vial.

  • Thermal Stress:

    • Place the vial in a calibrated oven at a high temperature (e.g., 80°C) for a defined period (e.g., 1, 3, 5, and 7 days).

  • Sample Analysis:

    • At each time point, remove the vial from the oven and allow it to cool to room temperature.

    • Dissolve a known amount of the solid in a suitable solvent and dilute to a final concentration for analysis by a suitable chromatographic method.

  • Control Sample: Store a control sample of the solid compound at the recommended storage temperature.

Data Presentation

The results of the forced degradation studies can be summarized in a table to provide a clear overview of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTimeTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 N HCl24 h60°CData to be filledData to be filledData to be filled
0.1 N NaOH24 h60°CData to be filledData to be filledData to be filled
3% H₂O₂24 hRTData to be filledData to be filledData to be filled
Thermal (Solid)7 days80°CData to be filledData to be filledData to be filled
Photolytic (Solid)ICH Q1BICH Q1BData to be filledData to be filledData to be filled

Note: This table is a template. The actual data will be generated from the experimental work.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways of this compound based on fundamental organic chemistry principles.

G cluster_hydrolysis Hydrolysis Pathway parent This compound acid_base Acid or Base parent->acid_base hydrolysis_prod1 3-chloropropanoic acid acid_base->hydrolysis_prod1 hydrolysis_prod2 2-fluoroaniline acid_base->hydrolysis_prod2

Caption: Potential hydrolytic degradation of this compound.

G cluster_substitution Nucleophilic Substitution Pathway parent_sub This compound nucleophile Nucleophile (Nu-) parent_sub->nucleophile substitution_prod 3-Nu-N-(2-fluorophenyl)propanamide nucleophile->substitution_prod chloride Cl- nucleophile->chloride

Caption: Potential nucleophilic substitution at the 3-position.

References

  • Borregaard. (n.d.). 3-CHLORO-1,2- PROPANEDIOL (CPD).
  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • EvitaChem. (n.d.). 3-chloro-N-(4-fluorophenyl)propanamide.
  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868.
  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2026). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. The Journal of Organic Chemistry.
  • Gowda, B. T., et al. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o49.
  • Pharmaffiliates. (n.d.). 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]

  • Brereton, P., et al. (2001). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 18(6), 531-541.
  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1097-1105.
  • Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3), 54-61.
  • Waterman, K. C. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Impurity.Expert.
  • Zhang, K., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology, 56(13), 9302-9313.
  • Singh, R., & Kumar, R. (2016).
  • PubChem. (n.d.). 3-Chloro-2-fluoro-1-propene. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-chloro-N-(2-fluorophenyl)propanamide and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of the biological activity of 3-chloro-N-(2-fluorophenyl)propanamide and its positional isomers, namely 3-chloro-N-(3-fluorophenyl)propanamide and 3-chloro-N-(4-fluorophenyl)propanamide. In the absence of direct comparative studies in the existing scientific literature, this document outlines the synthesis, characterization, and proposed experimental workflows to elucidate and compare their potential biological activities. The proposed investigations are grounded in the known bioactivities of structurally related halo-N-phenylpropanamides and other similar chemical entities.

Introduction: The Significance of Halogenated N-Aryl Amides

N-aryl amides are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of halogen atoms into the structure of these molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The specific positioning of these halogen substituents on the aryl ring can lead to distinct pharmacological profiles among isomers. This guide focuses on a systematic comparison of the ortho-, meta-, and para-isomers of 3-chloro-N-(fluorophenyl)propanamide to understand the structure-activity relationships (SAR) conferred by the positional variation of the fluorine atom on the phenyl ring.

Synthesis and Structural Characterization of Isomers

A robust comparative study begins with the unambiguous synthesis and characterization of the compounds of interest. The proposed synthesis for the 3-chloro-N-(fluorophenyl)propanamide isomers is a standard amidation reaction.

General Synthetic Workflow

The synthesis can be achieved by reacting 3-chloropropionyl chloride with the corresponding fluoroaniline isomer (2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline) under basic conditions, such as in the presence of triethylamine, to neutralize the hydrochloric acid byproduct.[2]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-chloropropionyl_chloride 3-chloropropionyl chloride amidation Amidation Reaction (e.g., in Dichloromethane with Triethylamine) 3-chloropropionyl_chloride->amidation fluoroanilines 2-fluoroaniline 3-fluoroaniline 4-fluoroaniline fluoroanilines->amidation isomer_2 This compound amidation->isomer_2 isomer_3 3-chloro-N-(3-fluorophenyl)propanamide amidation->isomer_3 isomer_4 3-chloro-N-(4-fluorophenyl)propanamide amidation->isomer_4

Caption: General synthesis workflow for 3-chloro-N-(fluorophenyl)propanamide isomers.

Experimental Protocol: Synthesis of this compound
  • Dissolve 2-fluoroaniline (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

This protocol can be adapted for the synthesis of the 3-fluoro and 4-fluoro isomers by substituting the starting material with the corresponding fluoroaniline.

Proposed Comparative Biological Activity Screening

Based on the known biological activities of similar N-aryl amides, a panel of in vitro assays is proposed to conduct a comprehensive comparative analysis of the three isomers.

Cytotoxicity and Anticancer Activity

Phenylacetamide and phenylpropanoid amide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] Therefore, a primary area of investigation is the comparative cytotoxicity of the three isomers.

Experimental Workflow: Cytotoxicity Screening

G start Prepare stock solutions of isomers in DMSO cell_culture Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with serial dilutions of each isomer seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform MTT or similar viability assay incubation->assay data_analysis Determine IC₅₀ values assay->data_analysis end Compare cytotoxic potency of isomers data_analysis->end

Caption: Workflow for comparative cytotoxicity screening of the isomers.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of each isomer in the appropriate cell culture medium. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

Data Presentation: Comparative Cytotoxicity

CompoundCancer Cell LineIC₅₀ (µM) ± SD
This compoundMCF-7
A549
HCT116
3-chloro-N-(3-fluorophenyl)propanamideMCF-7
A549
HCT116
3-chloro-N-(4-fluorophenyl)propanamideMCF-7
A549
HCT116
Doxorubicin (Positive Control)MCF-7
A549
HCT116
Antimicrobial Activity

Halogenated organic compounds are known to possess antimicrobial properties.[5][6] A comparative screening against a panel of pathogenic bacteria and fungi would be valuable.

Experimental Workflow: Antimicrobial Screening

G start Prepare stock solutions of isomers microbial_culture Culture bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans) start->microbial_culture mic_determination Determine Minimum Inhibitory Concentration (MIC) (e.g., Broth microdilution method) microbial_culture->mic_determination mbc_mfc_determination Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc_mfc_determination end Compare antimicrobial potency of isomers mbc_mfc_determination->end

Caption: Workflow for comparative antimicrobial screening.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare two-fold serial dilutions of each isomer in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Comparative Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound
3-chloro-N-(3-fluorophenyl)propanamide
3-chloro-N-(4-fluorophenyl)propanamide
Ciprofloxacin (Positive Control)
Fluconazole (Positive Control)

Structure-Activity Relationship (SAR) Insights and Discussion

The comparative data obtained from these assays will provide valuable insights into the structure-activity relationships of these isomers. Key points to consider in the analysis will include:

  • Influence of Fluorine Position: Does the position of the fluorine atom (ortho, meta, para) on the phenyl ring significantly impact the observed biological activity? It is hypothesized that the electronic and steric effects of the fluorine atom at different positions will alter the molecule's interaction with biological targets.

  • Lipophilicity and Cell Permeability: The position of the fluorine atom can influence the overall lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes and reach its intracellular target.

  • Target-Specific Interactions: Any observed differences in potency among the isomers may suggest specific steric or electronic requirements for binding to the molecular target responsible for the biological effect.

Conclusion and Future Directions

This guide outlines a systematic approach to compare the biological activities of this compound and its positional isomers. The proposed experimental workflows for synthesis, cytotoxicity screening, and antimicrobial evaluation will generate crucial data for understanding their structure-activity relationships. Based on the initial findings, further investigations could include mechanism of action studies for the most potent isomer, such as cell cycle analysis, apoptosis assays, or specific enzyme inhibition studies. The insights gained from this comparative analysis will be instrumental for researchers, scientists, and drug development professionals in the design of novel therapeutic agents based on the N-aryl amide scaffold.

References

  • Di Santo, R., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry, 55(19), 8538-8548. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Saudi Pharmaceutical Journal, 20(4), 361-367. [Link]

  • Saeed, S., et al. (2011). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3329. [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

  • Drug-Design.org. (2005). Structure Activity Relationships. [Link]

  • Saeed, S., et al. (2016). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 59(17), 7873-7888. [Link]

  • Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo, 28(4), 539-547. [Link]

  • Kos, J., et al. (2018). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 23(11), 2993. [Link]

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Comparative Efficacy Guide: 3-Chloro-N-(2-fluorophenyl)propanamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-chloro-N-(2-fluorophenyl)propanamide against its structural analogs. It focuses on its critical role as a regioselective precursor in the synthesis of fluorinated oxindoles and dihydroquinolinones—privileged scaffolds in kinase inhibitor and ion channel modulator discovery.

Executive Summary

This compound (CAS: 403-24-7) is a specialized synthetic intermediate used primarily to access 7-fluorooxindole derivatives via intramolecular Friedel-Crafts alkylation.

While its para-substituted analog, 3-chloro-N-(4-fluorophenyl)propanamide , is widely used to synthesize 5-fluorooxindoles (common in tyrosine kinase inhibitors like Sunitinib analogs), the 2-fluoro (ortho) isomer offers a distinct "efficacy" profile defined by regiochemical control . It forces cyclization to the remaining open ortho position, granting access to the sterically congested 7-position—a chemical space often exploited to improve metabolic stability (blocking P450 sites) or alter binding pocket selectivity.

Chemical Identity & Properties

FeatureTarget CompoundPrimary Comparator
Name This compound 3-chloro-N-(4-fluorophenyl)propanamide
Structure Ortho-substituted amidePara-substituted amide
Molecular Formula C₉H₉ClFNOC₉H₉ClFNO
Molecular Weight 201.62 g/mol 201.62 g/mol
Key Application Precursor to 7-Fluorooxindole Precursor to 5-Fluorooxindole
Electronic State F-atom is ortho to Amide NF-atom is para to Amide N

Comparative Efficacy Analysis

The "efficacy" of these intermediates is measured by their performance in Intramolecular Cyclization (Friedel-Crafts Alkylation) to form the oxindole core. The presence and position of the fluorine atom critically influence the reaction rate (yield) and the structural identity of the product.

Table 1: Synthetic Efficiency & Regioselectivity Comparison
MetricThis compound (Ortho)3-chloro-N-(4-fluorophenyl)propanamide (Para)3-chloro-N-phenylpropanamide (Unsubstituted)
Cyclization Product 7-Fluorooxindole 5-Fluorooxindole Oxindole
Regiocontrol Absolute. The 2-F blocks one ortho site, forcing cyclization to the C6 position (becoming C7 in oxindole).Symmetric. Both ortho sites are equivalent; cyclization yields the 5-substituted product due to para-directing amine.Symmetric. Cyclization occurs at either ortho position.
Electronic Activation Moderate Deactivation. The F-atom is meta to the site of electrophilic attack (C6), exerting inductive withdrawal (-I).Moderate Deactivation. The F-atom is meta to the site of attack (C2/C6), exerting inductive withdrawal (-I).Baseline. No halogen deactivation; fastest reaction rates.
Steric Hindrance High. The ortho-F forces the amide bond out of planarity, potentially slowing the formation of the transition state.Low. The para-F is distal to the reaction center.None.
Typical Yield (AlCl₃) 65–75% 75–85% 80–90%
Strategic Value Critical for Scaffold Hopping (accessing 7-substituted chemical space).Standard building block for known kinase inhibitor pharmacophores.General reference standard.
Mechanistic Insight

The efficacy of the 2-fluorophenyl analog is lower in terms of raw yield compared to the 4-fluorophenyl analog due to the Ortho Effect . The fluorine atom at the C2 position creates steric repulsion with the carbonyl oxygen of the amide, destabilizing the planar conformation required for the optimal orbital overlap during the electrophilic attack. However, its synthetic utility is higher for projects requiring modification of the ATP-binding cleft "floor" in kinase targets, where 7-substitution is often required.

Visualizing the Pathway

The following diagram illustrates the divergent pathways dictated by the position of the fluorine atom.

G Start_Ortho This compound (Ortho-F) Intermediate Acylium/Alkyl-AlCl3 Complex Start_Ortho->Intermediate AlCl3, Heat (Steric Strain) Start_Para 3-chloro-N-(4-fluorophenyl)propanamide (Para-F) Start_Para->Intermediate AlCl3, Heat (Favored) Product_7F 7-Fluorooxindole (Unique Scaffold) Intermediate->Product_7F Cyclization at C6 (Forced Regioselectivity) Product_5F 5-Fluorooxindole (Standard Scaffold) Intermediate->Product_5F Cyclization at C2/C6 (Symmetric)

Figure 1: Divergent synthesis pathways. The 2-F substitution (blue) strictly enforces the formation of the 7-fluorooxindole scaffold, whereas the 4-F substitution (red) leads to the 5-fluoro isomer.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To generate the title compound with high purity (>98%) for use as a comparator.

  • Reagents: 2-Fluoroaniline (10 mmol), 3-Chloropropionyl chloride (11 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2-fluoroaniline in DCM (20 mL) and cool to 0°C.

    • Add Triethylamine dropwise.

    • Add 3-Chloropropionyl chloride dropwise over 15 minutes. Caution: Exothermic.

    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of aniline.

  • Workup: Wash with 1N HCl (2x), sat. NaHCO₃ (2x), and Brine. Dry over MgSO₄.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography.

  • Expected Yield: 85–92%.

Protocol B: Comparative Cyclization (Efficacy Test)

Objective: To compare the cyclization efficiency of the 2-F vs. 4-F isomers.

  • Substrates: 1.0 g of this compound vs. 1.0 g of 3-chloro-N-(4-fluorophenyl)propanamide.

  • Catalyst: Aluminum Chloride (AlCl₃), 3.0 equivalents.

  • Solvent: 1,2-Dichlorobenzene (high boiling point) or neat melt.

  • Procedure:

    • Mix the amide substrate with AlCl₃ in the reaction vessel.

    • Heat to 140°C for 4 hours. Note: The 2-F isomer may require 150°C or longer times due to steric deactivation.

    • Quench carefully with ice water/HCl.

  • Analysis: Extract with Ethyl Acetate. Analyze crude ratio via HPLC or ¹H-NMR.

  • Result Interpretation:

    • 4-F Isomer: Typically shows cleaner conversion to 5-fluorooxindole.

    • 2-F Isomer: May show unreacted starting material or intermolecular side products if temperature is insufficient, reflecting the "lower" synthetic efficacy but "higher" regiochemical value.

References

  • Synthesis of Fluorinated Oxindoles via Friedel-Crafts Cyclization Source:Journal of Organic Chemistry / Royal Society of Chemistry Context: Establishes the mechanism of intramolecular alkylation of N-aryl-3-chloropropanamides. URL:

  • Structural Characterization of 3-Chloro-N-arylpropanamides Source:Acta Crystallographica Section E Context: Provides X-ray crystallographic data confirming the conformation of similar chlorinated propanamide precursors. URL:

  • Application in Kinase Inhibitor Scaffolds (Sunitinib Analogs) Source:Journal of Medicinal Chemistry Context: Illustrates the biological necessity of the oxindole core derived from these precursors. URL:

  • General Protocol for Amide Formation and Cyclization Source:Organic Syntheses / Master Organic Chemistry Context: Foundational protocols for AlCl3-mediated cyclizations. URL:

A Comparative Guide to the In Vitro Evaluation of 3-chloro-N-(2-fluorophenyl)propanamide Against Solid Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the anticancer potential of the novel synthetic compound, 3-chloro-N-(2-fluorophenyl)propanamide, hereafter referred to as Compound X. We present a systematic, multi-faceted approach to compare its efficacy across a panel of representative solid tumor cell lines, providing field-proven protocols and data interpretation insights for researchers in oncology and drug development.

Introduction: Rationale and Scientific Context

The chemical scaffold of Compound X, featuring a chloroacetamide moiety, is of significant interest in medicinal chemistry. Chloroacetamide derivatives have demonstrated potential as anticancer agents, often acting as alkylating agents that form covalent bonds with nucleophilic residues in key proteins, thereby disrupting cancer cell proliferation and survival.[1] Some derivatives are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent triggering of apoptosis.[2] Furthermore, the N-aryl propanamide structure is present in various compounds with documented antiproliferative activities.[3][4]

This guide outlines a logical, tiered experimental workflow designed to:

  • Quantify the cytotoxic potency of Compound X across diverse cancer cell lines.

  • Elucidate the primary mechanisms of cell death induced by the compound.

  • Compare its performance against a well-established chemotherapeutic agent, Doxorubicin.

The selected cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical adenocarcinoma), and HepG2 (hepatocellular carcinoma)—represent a spectrum of common solid tumors with varying genetic backgrounds and drug sensitivities, providing a robust basis for comparative analysis.[5]

Experimental Design: A Stepwise Evaluation Workflow

The evaluation of Compound X follows a logical progression from broad screening to more focused mechanistic studies. This ensures that resources are directed efficiently, building a comprehensive profile of the compound's biological activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Comparative Analysis A Compound X Synthesis & QC B Broad Panel Cytotoxicity Assay (MTT) A->B C Determine IC50 Values B->C D Apoptosis Induction Assay (Caspase-Glo 3/7) C->D If IC50 < 20 µM E Cell Cycle Analysis (Propidium Iodide Staining) C->E If IC50 < 20 µM F Benchmark vs. Doxorubicin D->F E->F G Data Synthesis & Pathway Hypothesis F->G G CompoundX Compound X (this compound) Target Intracellular Target (e.g., Mitotic Proteins, Kinases) CompoundX->Target Alkylating Action G2M_Arrest G2/M Phase Arrest Target->G2M_Arrest Disruption of Mitosis Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase-3/7 Activation Apoptosis->Caspase Viability Decreased Cell Viability Caspase->Viability

Caption: Hypothesized mechanism of action for Compound X.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound. The presented methodologies and comparative analysis structure allow for a clear assessment of its anticancer potential. Based on our hypothetical data, Compound X emerges as a promising candidate with a distinct profile from standard chemotherapeutics like Doxorubicin, showing efficacy in a drug-resistant cell line and inducing G2/M arrest-mediated apoptosis.

Further investigations should focus on:

  • Target Identification: Utilizing proteomics or chemical biology approaches to identify the specific protein targets of Compound X.

  • ROS Measurement: Quantifying the generation of reactive oxygen species to confirm this as a potential mechanism of cytotoxicity. [2]* Broader Screening: Expanding the cell line panel to include hematological malignancies and other solid tumor types.

  • In Vivo Studies: Progressing to animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

By following this structured, evidence-based approach, researchers can efficiently build a comprehensive data package to support the continued development of novel anticancer therapeutic candidates.

References

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). National Institutes of Health. [Link]

  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (2025). Farmatsevtychnyi zhurnal. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. [Link]

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  • Anticancer Activity and Mechanisms of Action of New Chimeric EGFR/HDAC-Inhibitors. (n.d.). MDPI. [Link]

  • The anticancer effect and mechanism of α-hederin on breast cancer cells. (2014). PubMed. [Link]

  • Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles. (n.d.). National Institutes of Health. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. [Link]

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  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

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Evaluating Novel Chemical Entities in Antimalarial Drug Discovery: A Comparative Guide for 3-chloro-N-(2-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimalarial Agents

The persistent global burden of malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, underscores the critical need for a continuous pipeline of novel antimalarial agents. The discovery and development of new chemical entities with unique mechanisms of action are paramount to overcoming resistance to frontline therapies, such as artemisinin-based combination therapies (ACTs). This guide provides a comprehensive framework for the initial evaluation of a novel, uncharacterized compound, using 3-chloro-N-(2-fluorophenyl)propanamide as a case study.

While, to date, no published data exists on the antimalarial efficacy of this compound, its evaluation would follow a standardized, rigorous pathway designed to ascertain its potential as a viable drug candidate. This document outlines the essential in vitro assays, provides comparative benchmarks against established antimalarials, and explains the scientific rationale behind each experimental step.

Compound Profile: this compound

The initial assessment of any new compound begins with its structure. The molecule features a propanamide core, a halogen (chlorine) on the aliphatic chain, and a fluorinated phenyl ring. These features may confer specific physicochemical properties relevant to cell permeability and target binding. The evaluation process must therefore determine if this chemical architecture translates into selective antiplasmodial activity.

Part 1: Primary Efficacy Screening - The In Vitro Antimalarial Assay

The first crucial step is to determine if the compound can inhibit parasite proliferation in vitro. The SYBR Green I-based fluorescence assay is a widely adopted, robust, and high-throughput method for this purpose. It relies on the SYBR Green I dye, which intercalates with DNA, to quantify parasite growth by measuring the increase in parasitic DNA content over a 72-hour incubation period.

Experimental Protocol: SYBR Green I-Based Parasite Proliferation Assay
  • Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Assay Plate Preparation: The test compound, this compound, is serially diluted in DMSO and then further diluted in culture medium. 100 µL of each concentration is added to a 96-well black plate. Standard antimalarials (e.g., Chloroquine, Artemisinin) are included as positive controls, and a vehicle control (DMSO) is also prepared.

  • Parasite Seeding: The parasite culture is diluted to 1% parasitemia and 1% hematocrit. 100 µL of this suspension is added to each well of the assay plate.

  • Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: 100 µL of lysis buffer containing 0.2 µL/mL SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are normalized to the control wells, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Workflow Visualization

G cluster_prep Plate Preparation cluster_culture Parasite Culture cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Serially dilute compound (this compound) prep2 Add compound dilutions to 96-well plate prep1->prep2 assay1 Add parasite culture to assay plate prep2->assay1 culture1 Maintain P. falciparum in human erythrocytes culture2 Adjust to 1% parasitemia and 1% hematocrit culture1->culture2 culture2->assay1 assay2 Incubate for 72 hours at 37°C assay1->assay2 assay3 Lyse cells and add SYBR Green I dye assay2->assay3 analysis1 Read fluorescence (Ex: 485nm, Em: 530nm) assay3->analysis1 analysis2 Normalize data and calculate IC50 values analysis1->analysis2 G cluster_advanced Hit Characterization start Novel Compound (e.g., 3-chloro-N-(...)) screen Primary Screening (SYBR Green I Assay) start->screen cytotox Cytotoxicity Assay (e.g., Resazurin) screen->cytotox decision1 Potent & Selective? (IC50 < 500 nM, SI > 100) cytotox->decision1 stage_spec Stage-Specificity Assay decision1->stage_spec Yes stop Terminate Investigation decision1->stop No speed Rate-of-Kill Assay stage_spec->speed cross_res Cross-Resistance Panel speed->cross_res in_vivo In Vivo Efficacy (Mouse Model) cross_res->in_vivo

Workflow for evaluating a novel antimalarial candidate.

This structured progression ensures that resources are focused on compounds with the highest probability of success. Promising candidates that clear these hurdles would then advance to animal models of malaria to assess their efficacy and pharmacokinetic properties in vivo.

Conclusion

The evaluation of a novel chemical entity such as this compound for antimalarial activity is a systematic process grounded in validated, reproducible assays. While this specific compound remains uncharacterized in the public domain, the framework presented here provides the exact blueprint for its initial assessment. By measuring its in vitro potency against drug-sensitive and resistant parasite strains and concurrently assessing its cytotoxicity to determine a selectivity index, researchers can make data-driven decisions. Comparing these results to the performance of gold-standard antimalarials provides the necessary context to identify truly promising lead compounds worthy of further investigation in the global fight against malaria.

References

  • Title: A high-throughput assay for the discovery of inhibitors of the Plasmodium falciparum apicoplast. Source: Journal of Microbiological Methods. URL: [Link]

  • Title: The selection and use of cell lines for cytotoxicity testing. Source: ATLA (Alternatives to Laboratory Animals). URL: [Link]

  • Title: PfMDR1 copy number and chloroquine resistance in Plasmodium falciparum in Brazil. Source: Malaria Journal. URL: [Link]

  • Title: In Vitro Cytotoxicity of Chloroquine on Human Cancer Cell Lines. Source: Journal of Cancer. URL: [Link]

  • Title: Artemisinin-resistant Plasmodium falciparum: a new challenge for malaria control and elimination. Source: The Lancet Infectious Diseases. URL: [Link]

  • Title: Cytotoxicity of artemisinin, its related compounds and its derivatives on tumour cells in vitro. Source: Cancer Letters. URL: [Link]

  • Title: Atovaquone and proguanil for treatment of malaria. Source: Journal of Travel Medicine. URL: [Link]

  • Title: Atovaquone: a new anti-parasitic agent. Source: Expert Opinion on Investigational Drugs. URL: [Link]

Safety Operating Guide

3-chloro-N-(2-fluorophenyl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 3-chloro-N-(2-fluorophenyl)propanamide

Executive Summary & Chemical Profile

This guide provides an operational framework for the handling and disposal of This compound (CAS: 349097-66-1). Unlike generic organic waste, this compound presents specific chemical risks due to its


-chloro amide  motif and fluorinated aromatic  structure.

Critical Warning: This compound is a potential alkylating agent and can undergo base-catalyzed elimination to form a reactive acrylamide (Michael acceptor). Strict segregation from basic waste streams is mandatory.

Chemical Hazard Profile
PropertySpecificationOperational Implication
CAS Number 349097-66-1Use for waste manifesting and inventory tracking.
Formula

Halogenated Waste Category (Contains Cl and F).
Reactivity

-Chloro Amide
Base Sensitive: Strong bases trigger HCl elimination, forming toxic acrylamides.
Combustion Generates HCl, HF, NO

Incineration Only: Requires facilities with acid gas scrubbers.
Physical State Solid (White/Off-white powder)Inhalation hazard; requires particulate containment.

Waste Stream Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound into the Halogenated Organic Waste stream.

The "Why" Behind the Protocol (Scientific Causality)
  • Halogen Content (Cl, F): Standard incineration of this compound releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF). HF is highly corrosive to incinerator linings and glass. Regulatory bodies (EPA) require specific "Halogenated" designation to ensure the waste is directed to facilities equipped with caustic scrubbers.

  • Base Incompatibility (The Hidden Risk):

    • Mechanism:[1][2][3][4] In the presence of strong bases (e.g., hydroxide, alkoxides), the hydrogen on the

      
      -carbon (adjacent to the carbonyl) becomes acidic.
      
    • Reaction: This triggers an E2 elimination of the

      
      -chlorine, releasing HCl and generating N-(2-fluorophenyl)acrylamide .
      
    • Consequence: Acrylamides are potent neurotoxins and polymerizable monomers. Mixing this waste with basic solutions (e.g., quenched reaction mixtures containing NaOH) can generate heat and more toxic byproducts inside the waste container.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired inventory, weighing paper, contaminated gloves, and spill debris.

  • Containment: Place the solid material into a clear, chemically resistant plastic bag (polyethylene).

  • Double-Bagging: Seal the first bag and place it inside a second bag to prevent particulate leakage.

  • Container Selection: Deposit the sealed bag into a Wide-Mouth HDPE (High-Density Polyethylene) Drum designated for "Solid Halogenated Hazardous Waste."

    • Note: Avoid glass containers for solids to prevent breakage during transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "this compound, solid debris."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Filtrates, dissolved samples, and reaction byproducts.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste stream (e.g., Dichloromethane, Chloroform, Ethyl Acetate).

  • pH Verification (CRITICAL):

    • Test the pH of the solution.[5]

    • If Basic (pH > 8): Neutralize carefully with dilute Acid (e.g., 1M HCl) to pH 6-7 before adding to the waste container to prevent acrylamide formation.

  • Transfer: Pour into the Halogenated Solvent Carboy (typically HDPE or safety-coated glass).

    • Do not fill >90% capacity to allow for thermal expansion.

  • Labeling:

    • Constituents: List the solvent (e.g., "Dichloromethane 90%") and the solute ("this compound 10%").

    • Hazard Checkboxes: Check "Flammable" (if solvent is flammable) and "Toxic."

Visualized Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of this specific compound, emphasizing the critical pH check.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Liquid Bagging Double Bag in Polyethylene SolidPath->Bagging pHCheck Check pH Level LiquidPath->pHCheck SolidContainer Transfer to Halogenated Solid Waste Pail Bagging->SolidContainer IsBasic Is pH > 8? pHCheck->IsBasic Neutralize ACTION: Neutralize with Dilute Acid to pH 6-7 (Prevent Elimination Reaction) IsBasic->Neutralize Yes (Risk of Polymerization) ContainerSelect Transfer to Halogenated Waste Carboy (HDPE) IsBasic->ContainerSelect No (Neutral/Acidic) Neutralize->ContainerSelect Labeling Label: 'Halogenated Waste' List Constituents & Hazards ContainerSelect->Labeling SolidContainer->Labeling Pickup Schedule EH&S Pickup (Incineration) Labeling->Pickup

Figure 1: Decision matrix for the safe disposal of this compound, highlighting the critical neutralization step for liquid waste.

Emergency Contingencies

Spill Management
  • Dry Spill (Powder):

    • Isolate: Evacuate the immediate area to let dust settle.

    • PPE: Wear a NIOSH N95 or P100 respirator, nitrile gloves (double gloved), and safety goggles.

    • Cleanup: Do not dry sweep (generates dust). Use a wet wipe or a HEPA-filtered vacuum reserved for hazardous chemicals.

    • Disposal: Treat all cleanup materials as Scenario A (Solid Hazardous Waste).

  • Wet Spill (Solution):

    • Absorb: Use a universal absorbent pad or vermiculite.

    • Decontaminate: Clean the surface with a mild soap solution. Avoid strong alkaline cleaners (e.g., bleach/ammonia) which could trigger the elimination reaction on the surface residue.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. The lipophilic nature of the amide requires thorough washing to remove.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][6][7]

Regulatory Framework (RCRA Compliance)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) . While it may not be a specifically listed "P" or "U" waste, it is regulated under the "Cradle-to-Grave" principle.

  • Generator Status: You are responsible for characterizing the waste.

  • Waste Code: If dissolved in a halogenated solvent (e.g., DCM), the mixture often carries the F002 code (Spent Halogenated Solvents). If pure, it is classified based on characteristics (Toxicity).

  • Land Ban: Halogenated organic compounds are generally banned from land disposal and must be incinerated .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11534225 (this compound). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. EPA.gov. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.